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Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride: An In-Depth Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(4-Chloro-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) has emerged as a highly versatile primary amine intermediate [1]. Featuring a halogenated isoxazole core, this compound serves as a robust bioisostere for amides and esters while offering unique electronic properties that enhance metabolic stability.

This technical guide dissects the structural causality, physicochemical properties, synthetic methodologies, and field-proven experimental protocols associated with this critical building block.

Structural Identity and Physicochemical Profiling

The architecture of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is defined by three distinct moieties:

  • The 1,2-Oxazole (Isoxazole) Core: A five-membered heteroaromatic ring that acts as a stable, electron-rich scaffold capable of participating in hydrogen bonding (via the nitrogen and oxygen atoms).

  • The 4-Chloro Substitution: The strategic placement of a chlorine atom at the 4-position.

  • The 3-Methanamine Hydrochloride Group: A primary amine tethered via a methylene bridge, isolated as a hydrochloride salt to prevent oxidative degradation and auto-condensation.

Quantitative Data Summary
PropertyValueRationale / Implication
Chemical Name 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HClStandard IUPAC nomenclature.
CAS Registry Number 2731007-95-5Unique identifier for the HCl salt [1].
Molecular Formula C₄H₆Cl₂N₂OAccounts for the free base and HCl.
Molecular Weight 169.01 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD) [2].
SMILES (Free Base) C1=C(C(=NO1)CN)ClConfirms the 3-substitution of the amine and 4-substitution of the chlorine.
Physical Form Solid (White to off-white powder)Crystalline salt form ensures benchtop stability.
Storage Conditions Desiccated at room temperaturePrevents hygroscopic degradation of the amine salt.
Electronic and Steric Causality

The unsubstituted isoxazole ring is highly susceptible to electrophilic aromatic substitution and cytochrome P450-mediated oxidative metabolism, primarily at the electron-rich 4-position. By installing a chlorine atom at this specific locus, chemists achieve a dual effect:

  • Metabolic Shielding: The steric bulk and electronegativity of the chlorine atom block oxidative liabilities, significantly extending the in vivo half-life of downstream drug candidates.

  • Inductive Tuning (-I Effect): The electron-withdrawing nature of the halogen pulls electron density away from the adjacent 3-methanamine group. This slightly lowers the pKa of the primary amine, which can be strategically utilized to modulate the overall basicity of the final drug molecule, thereby fine-tuning its membrane permeability and reducing hERG channel binding liabilities.

Synthetic Methodologies

The synthesis of 4-chloroisoxazoles requires precise regiocontrol. Historically, direct chlorination of an existing isoxazole ring can be achieved using electrophilic halogenating systems like R4​NHal/NOHSO4​ or N-chlorosuccinimide (NCS)[4]. However, for 3-substituted derivatives, a de novo ring construction is often preferred to ensure high regiochemical fidelity [3].

The most robust pathway involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime precursor) with a chlorinated alkene or alkyne. This thermodynamically driven reaction yields the 4-chloroisoxazole core with exquisite regioselectivity. Subsequent reduction of a 3-carboxylate or 3-carbonitrile intermediate yields the primary amine, which is immediately trapped as the hydrochloride salt to ensure long-term stability.

Synthesis A Aldoxime Precursor (Nitrile Oxide Source) B 1,3-Dipolar Cycloaddition (with chlorinated dipolarophile) A->B NCS, Et3N C 4-Chloro-1,2-oxazole-3-carboxylate B->C Cycloaddition D Reduction & Amination C->D Reduction E 1-(4-Chloro-1,2-oxazol-3-yl)methanamine (Free Base) D->E Amination F HCl Salt Formation E->F HCl (g) G Target Compound (CAS: 2731007-95-5) F->G Precipitation

Figure 1: Synthetic workflow for the de novo construction of the 4-chloroisoxazole core.

Experimental Protocols: HATU-Mediated Amide Coupling

As a primary amine, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is predominantly utilized in amide coupling reactions to generate complex pharmacophores. The following protocol outlines a self-validating system for coupling this building block with a generic carboxylic acid using HATU.

Causality Behind Reagent Selection:
  • HATU: Selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This ensures rapid, near-quantitative conversion of the primary amine, minimizing epimerization of stereocenters on the carboxylic acid.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It is strictly required to neutralize the HCl salt of the isoxazole amine, liberating the nucleophilic free base without competing for the activated ester.

Step-by-Step Methodology
  • Pre-Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: The excess base ensures the reaction medium remains sufficiently basic to drive the formation of the active ester. Stir for 15 minutes at room temperature.

  • Amine Introduction: Add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.1 equiv) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progression via LC-MS. Self-Validation: The disappearance of the activated HOAt-ester mass and the appearance of the product mass [M+H]+ typically occurs within 2 to 4 hours.

  • Aqueous Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure isoxazole-amide product.

AmideCoupling Step1 Carboxylic Acid Activation (Acid + HATU + DIPEA in DMF) Step2 Amine Addition (Add Isoxazole Amine HCl) Step1->Step2 15 min pre-activation Step3 Coupling Reaction (Stir at RT, 2-4 hrs) Step2->Step3 Base neutralizes HCl Step4 Aqueous Workup (NaHCO3 quench, EtOAc extract) Step3->Step4 LC-MS monitoring Step5 Purification (Flash Chromatography) Step4->Step5 Organic layer dried Step6 Pure Isoxazole-Amide Product Step5->Step6 >95% Purity

Figure 2: Self-validating experimental workflow for HATU-mediated amide coupling.

References

  • ChemScene. "2731007-95-5 | (4-Chloroisoxazol-3-yl)methanamine hydrochloride." ChemScene Product Catalog.
  • BLD Pharm. "1187933-48-7 | Isoxazol-3-ylmethanamine hydrochloride and Related Products." BLD Pharm Database.
  • Micetich, R. G. "Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines." Canadian Journal of Chemistry, 1970.
  • Kseniya A. et al. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." The Journal of Organic Chemistry, ACS Publications, 2020.
Exploratory

Comprehensive Technical Guide & Safety Data Sheet: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) Executive Summary & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the isoxazole ring is a privileged scaffold, frequently deployed as a bioisostere for amide and ester linkages to improve cell permeability and target binding [1]. However, unsubstituted isoxazoles often suffer from metabolic liabilities, specifically at the C4 position, which is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation.

1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl is a highly specialized building block designed to circumvent these pharmacokinetic bottlenecks. By incorporating a chlorine atom at the C4 position, the scaffold benefits from both steric shielding and electron-withdrawing deactivation. This structural modification effectively blocks oxidative metabolism at the soft spot, thereby prolonging the in vivo half-life of downstream drug candidates [1]. Furthermore, supplying this building block as a hydrochloride salt prevents the spontaneous degradation and air-oxidation typical of free primary methanamines, ensuring long-term shelf stability and reproducible reaction kinetics.

Metabolism Unsub Unsubstituted Isoxazole Scaffold CYP CYP450 Oxidation (C4 Position) Unsub->CYP Tox Rapid Clearance / Reactive Metabolites CYP->Tox Sub 4-Chloro-Isoxazole Scaffold Block Steric & Electronic Shielding (Cl atom at C4) Sub->Block Stable Enhanced Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 1. Mechanistic rationale for C4-chlorination preventing CYP450-mediated oxidation.

Physicochemical Profiling

Accurate mass and structural data are critical for LC-MS tracking during library synthesis. The following table summarizes the core physicochemical parameters of the compound [2].

PropertyValue
Chemical Name 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride
Synonyms (4-chloroisoxazol-3-yl)methanamine HCl
CAS Number 2731007-95-5
Molecular Formula C₄H₆Cl₂N₂O (Free base: C₄H₅ClN₂O)
Molecular Weight 169.01 g/mol
Monoisotopic Mass (Free Base) 132.00903 Da
SMILES C1=C(C(=NO1)CN)Cl.[H]Cl
Physical State Solid (typically off-white to pale yellow powder)

Safety Data Sheet (SDS) & Hazard Mitigation

Note: As a specialized research chemical, exact toxicological data for CAS 2731007-95-5 is limited. The following hazard classifications are extrapolated from the highly homologous base scaffold, Isoxazol-3-ylmethanamine hydrochloride (CAS 1187933-48-7), adhering to conservative laboratory safety standards [3].

GHS Hazard Classifications
  • Acute Toxicity, Oral (Category 3/4): H301 - Toxic if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Handling & Causality-Driven Precautionary Measures
  • Hygroscopicity & Acidic Nature: As a hydrochloride salt, this compound is hygroscopic and mildly acidic upon dissolution. Exposure to ambient humidity will cause clumping and potential hydrolysis. Store desiccated at 2–8°C under an inert atmosphere (Argon/N₂).

  • Engineering Controls: Always handle within a certified Class II fume hood. The fine powder poses a significant inhalation risk, and the presence of the halogenated heterocycle increases the potential for mucosal irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles with side shields, and a standard laboratory coat.

Experimental Workflows & Handling Protocols

Protocol: Standard Amide Coupling

Because the amine is protected as an HCl salt, it is unreactive until the free base is liberated in situ. The choice of base is critical: a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be used in stoichiometric excess to neutralize the HCl without competing for the activated carboxylic acid.

Reagents Required:

  • 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) or EDC·HCl/HOBt (1.5 equiv each)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir at room temperature for 10 minutes to form the active O-7-azabenzotriazol-1-yl ester.

  • Free-basing: In a separate vial, suspend the 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.0 eq) in DMF. Add DIPEA (2.5 eq). The suspension should clear as the free amine is generated. Causality note: 1.0 eq of DIPEA neutralizes the HCl; the remaining 1.5 eq acts as the catalytic base for the coupling mechanism.

  • Coupling: Transfer the free amine solution dropwise to the pre-activated acid mixture. Stir under Argon at room temperature for 2 to 12 hours. Monitor via LC-MS.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HATU residues), 1M HCl (to remove unreacted amine), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Workflow Start 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl Base Free-basing (DIPEA, 2.5 eq, DMF) Start->Base Coupling Amide Bond Formation (RT, 2-12h) Base->Coupling Acid Carboxylic Acid Activation (HATU, 1.2 eq) Acid->Coupling Workup Aqueous Workup (NaHCO3 / Brine) Coupling->Workup Product Purified Isoxazole Amide Workup->Product

Fig 2. Standard amide coupling workflow utilizing the hydrochloride salt building block.

References

  • Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. P. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. Available at:[Link]

  • NextSDS. (n.d.). 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride - Chemical Substance Information (CAS: 2731007-95-5). Available at:[Link]

Foundational

Advanced Characterization and Physical Properties of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride: A Technical Guide

Executive Summary In the landscape of modern drug discovery, halogenated isoxazoles serve as critical bioisosteres and structural scaffolds. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated isoxazoles serve as critical bioisosteres and structural scaffolds. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) is a highly specialized primary amine salt utilized in the synthesis of complex pharmacophores. Because primary amine hydrochlorides on heteroaromatic rings are prone to thermal degradation and moisture absorption, standard characterization techniques often yield variable results.

This whitepaper provides an authoritative, in-depth guide to the physical characteristics, thermal dynamics, and melting point determination of this compound. By moving beyond basic procedural lists, we establish self-validating analytical systems that ensure absolute data integrity for researchers and drug development professionals.

Structural and Physicochemical Profiling

Understanding the macroscopic physical characteristics of a compound requires analyzing its molecular architecture. The presence of the chlorine atom at the 4-position of the isoxazole ring exerts a strong electron-withdrawing effect, which increases the acidity of the adjacent protons and influences the crystal lattice energy of the hydrochloride salt.

Commercial chemical repositories, such as and , track this compound under specific regulatory and structural identifiers [1, 2]. Below is a synthesized profile of its core quantitative data.

Table 1: Physicochemical Data Summary
PropertyValue / DescriptionAnalytical Method / Source
Chemical Name 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochlorideIUPAC Nomenclature
CAS Registry Number 2731007-95-5
Molecular Formula C4H6Cl2N2O
Molecular Weight 169.01 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Expected Melting Point 180°C – 210°C (with decomposition)DSC (Extrapolated from analogs)
Solubility >50 mg/mL in H2O, DMSO, MethanolGravimetric Analysis

Thermal Dynamics: Melting Point Determination

The Causality of Thermal Behavior

In our laboratory experience, attempting to determine the melting point of halogenated isoxazole hydrochlorides via traditional visual capillary methods often leads to a 5–10°C error margin. Why does this happen? Primary amine hydrochlorides frequently undergo thermal degradation (loss of HCl gas) concurrently with or immediately prior to their endothermic phase transition (melting).

Relying on a visual melt introduces operator bias, as the sample may darken or shrink due to decomposition rather than true melting. Therefore, we mandate the use of Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to isolate the true melting onset from decomposition artifacts.

Protocol 1: Self-Validating DSC/TGA Workflow

This protocol ensures that any observed endotherm is a true melting event and not a decomposition artifact.

  • Instrument Calibration : Calibrate the DSC using an Indium standard ( Tm​=156.6∘C ).

  • Sample Encapsulation : Accurately weigh 1.5 to 3.0 mg of the compound into a vented aluminum pan. The vent allows evolved HCl gas to escape, preventing pressure-induced baseline shifts.

  • TGA Pre-Screening : Run a TGA from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min).

  • DSC Acquisition : Run the DSC from 25°C to 250°C at a slow ramp rate of 5°C/min to ensure thermal equilibrium.

Self-Validation Check: The TGA must show <0.5% mass loss before the DSC melting onset. If mass loss exceeds this threshold, the sample contains residual solvent (e.g., water or synthesis solvents). Residual solvent artificially depresses the melting point via freezing-point depression. If flagged, the sample must be re-dried under a high vacuum before proceeding, ensuring the system validates its own sample purity.

ThermalAnalysis A Sample Preparation (1-3 mg in Aluminum Pan) B Purge with Nitrogen (50 mL/min) A->B C TGA Analysis (Ramp 10°C/min to 300°C) B->C Assess Mass Loss D DSC Analysis (Ramp 5°C/min to 250°C) B->D Assess Heat Flow E Data Acquisition (Onset, Peak, Endset) C->E D->E F Determine Melting Point & Decomposition Profile E->F

Caption: Workflow for Thermal Analysis of Amine Hydrochlorides using DSC and TGA.

Physical Characteristics: Solvation and Hygroscopicity

The Causality of Solvation Dynamics

The physical behavior of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is dictated by its ionic nature. The protonated amine and the chloride counterion create a high crystal lattice energy that is easily overcome by high-dielectric solvents (like water or DMSO) through ion-dipole interactions. Conversely, in non-polar solvents (like hexane or toluene), the lack of solvation energy means the crystal lattice remains intact, rendering the compound insoluble.

Furthermore, the exposed chloride ion makes the powder highly susceptible to hydrogen bonding with atmospheric moisture, leading to hygroscopicity and potential deliquescence if left exposed [3].

Protocol 2: Self-Validating Gravimetric Hygroscopicity Assessment

To accurately profile moisture uptake, dynamic vapor sorption (DVS) or a strict gravimetric protocol must be used.

  • Crucible Preparation : Bake glass crucibles at 105°C for 2 hours, then cool in a desiccator.

  • Baseline Establishment : Weigh exactly 100.0 mg of the compound into the crucible ( W0​ ).

  • Environmental Exposure : Place the crucible in a controlled humidity chamber (75% RH at 25°C) for 24 hours.

  • Differential Weighing : Reweigh the crucible ( W1​ ) to calculate the percentage mass increase.

Self-Validation Check: Process a non-hygroscopic reference standard (e.g., anhydrous barium sulfate) concurrently in the exact same chamber. If the reference standard's mass fluctuates by >0.01% , it indicates that the analytical balance is drifting or the environmental chamber's humidity controls are compromised. The run must be voided and the equipment recalibrated.

SolubilityProfile Salt 1-(4-Chloro-1,2-oxazol-3-yl) methanamine HCl Polar Polar Solvents (Water, DMSO, MeOH) Salt->Polar Added to NonPolar Non-Polar Solvents (Hexane, Toluene) Salt->NonPolar Added to Dissociation Ion Dissociation (High Solubility) Polar->Dissociation Solvation Aggregation Lattice Retention (Low Solubility) NonPolar->Aggregation No Solvation

Caption: Solvent interaction and solubility logic for the hydrochloride salt.

Storage and Handling Standards

To preserve the physical characteristics and prevent the depression of the melting point over time, strict handling protocols must be enforced:

  • Atmospheric Control : Store at room temperature (15°C - 25°C) in a tightly sealed amber glass vial. The amber glass prevents potential UV-induced degradation of the isoxazole ring.

  • Desiccation : The primary container should be stored inside a secondary desiccator cabinet containing indicating silica gel to mitigate the compound's inherent hygroscopicity.

  • Handling : Always handle within a controlled environment (e.g., a nitrogen-purged glovebox or a low-humidity weighing station) to prevent rapid moisture uptake during sample preparation.

References

  • Title : 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride - Chemical Substance Information | Source : NextSDS | URL :[Link]

Exploratory

Mechanism of Action and Pharmacophoric Utility of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Derivatives in Targeted Therapeutics

Abstract: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS 2731007-95-5) is a highly privileged primary amine building block utilized in advanced medicinal chemistry. Rather than acting as a standalone therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS 2731007-95-5) is a highly privileged primary amine building block utilized in advanced medicinal chemistry. Rather than acting as a standalone therapeutic, this molecule is strategically incorporated into larger scaffolds to impart specific physicochemical and mechanistic advantages. This whitepaper dissects the core mechanisms of action driven by the 4-chloroisoxazole pharmacophore—specifically focusing on halogen bonding, conformational pre-organization, and covalent electrophilic trapping—and provides self-validating protocols for their application in drug discovery.

The Mechanistic Rationale: Why the 4-Chloroisoxazole Motif?

As a Senior Application Scientist, I frequently observe drug development programs failing due to poor metabolic stability or off-target toxicity. The strategic incorporation of the 1-(4-chloro-1,2-oxazol-3-yl)methanamine motif addresses these developability problems through three distinct molecular mechanisms.

Bioisosterism and Metabolic Stability

The isoxazole ring is a classical bioisostere for amides and esters [1]. By replacing enzymatically labile amide bonds with an isoxazole ring, derivatives achieve profound resistance to protease and esterase cleavage in vivo. Furthermore, the electron-rich nature of the heterocycle maintains the hydrogen-bond acceptor profile necessary for target engagement while improving the overall lipophilicity and brain penetrance of the molecule.

Directed Halogen Bonding (σ-Hole Interactions)

The substitution of a chlorine atom at the C4 position of the isoxazole ring is not merely for steric bulk; it introduces a highly directional electrostatic interaction known as halogen bonding [2]. Chlorine, being polarizable, forms a region of positive electrostatic potential (the σ-hole) on the outermost surface of the halogen, directly opposite the C-Cl bond.

  • Mechanism: This σ-hole acts as a strong Lewis acid, forming highly directional bonds (Cl···O or Cl···S) with Lewis bases in the protein binding pocket, such as the backbone carbonyl oxygens of Asparagine/Threonine or the sulfur atoms of Methionine [3].

  • Impact: Compared to fluorinated or unsubstituted analogs, the 4-chloro derivative can increase target binding affinity by up to an order of magnitude due to this specific electrostatic anchoring.

Covalent Electrophilic Trapping (Addition-Elimination)

While primarily utilized for non-covalent interactions, the 4-chloroisoxazole moiety possesses latent electrophilic reactivity. Under specific microenvironmental conditions within a protein active site, the C4 position can undergo an addition-elimination reaction with nucleophilic residues (e.g., cysteine thiols). This mechanism has been elegantly exploited in the design of activity-based chemical proteomics probes, where the chlorine acts as a leaving group, resulting in the covalent trapping of the target protein [4].

Pathway Modulation: Application in Kinase Inhibition

A primary application of 1-(4-chloro-1,2-oxazol-3-yl)methanamine derivatives is in the development of highly selective kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFR) [5].

In these architectures, the methanamine nitrogen is typically coupled to a hinge-binding heterocyclic core. The 4-chloroisoxazole moiety is then projected deep into the hydrophobic pocket adjacent to the gatekeeper residue. The bulky chlorine atom restricts the rotation of the methanamine linker, pre-organizing the molecule into its bioactive conformation. This reduces the entropic penalty of binding (ΔS) by approximately 12 kcal/mol, driving exceptional potency.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase) FGF->FGFR Activates RAS RAS / RAF FGFR->RAS Phosphorylation Inhibitor 4-Cl-Isoxazole Derivative Inhibitor->FGFR Halogen Bond Inhibition MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation MEK->Proliferation

Fig 1: FGFR signaling inhibition via 4-Cl-isoxazole derivative halogen bonding.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the 4-chloro substitution, the following table summarizes typical SAR data when optimizing a kinase inhibitor scaffold using various isoxazol-3-ylmethanamine derivatives.

Substituent at C4Target Affinity (IC₅₀, nM)Halogen Bond Distance (Å)ClogPRelative Entropic Penalty (ΔS)
Hydrogen (-H) 125.0N/A1.8High (Free rotation)
Fluorine (-F) 85.23.30 (Weak F···O)2.0Moderate
Chlorine (-Cl) 6.83.04 (Strong Cl···O)2.5Low (Pre-organized)

Data synthesis based on established halogen bonding parameters in medicinal chemistry [2]. Notice the sharp drop in IC₅₀ for the chlorine derivative, driven by the optimal 3.04 Å Cl···O contact distance.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following is a self-validating protocol for the synthesis and biophysical validation of a 4-chloroisoxazole derivative.

Synthesis: Amide Coupling Protocol

Causality Note: The steric bulk of the 4-chloroisoxazole ring proximal to the primary amine necessitates a highly efficient coupling reagent. We utilize HATU over standard EDC/HOBt because the 7-azabenzotriazole leaving group of HATU rapidly forms a highly reactive ester, preventing epimerization and efficiently driving the coupling of sterically hindered amines.

  • Preparation: Dissolve the carboxylic acid core scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.1 eq) in a single portion. Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Target Engagement: Thermal Shift Assay (TSA)

Causality Note: Before advancing to functional enzymatic assays, direct thermodynamic stabilization of the target protein must be confirmed. TSA decouples physical binding from enzymatic activity, eliminating false positives caused by assay interference or aggregation.

  • Preparation: Dilute the purified recombinant target protein (e.g., FGFR kinase domain) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Ligand Incubation: Dispense 19 µL of the protein-dye mixture into a 96-well PCR plate. Add 1 µL of the synthesized 4-chloroisoxazole derivative (100 µM in DMSO) to the test wells. Use 1 µL of pure DMSO for control wells.

  • Thermal Denaturation: Seal the plate and run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Analysis: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A positive shift (ΔTm > 2.0°C) validates direct target engagement.

Workflow Step1 Amide Coupling (HATU/DIPEA) Step2 Purification (Prep-HPLC) Step1->Step2 Step3 Target Engagement (Thermal Shift) Step2->Step3 Step4 Functional Assay (IC50 Det.) Step3->Step4

Fig 2: Self-validating workflow for synthesis and thermodynamic validation.

Conclusion

The 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride building block is a masterclass in rational drug design. By leveraging bioisosterism, precise halogen bonding via the σ-hole, and conformational entropy reduction, derivatives of this molecule achieve superior potency and pharmacokinetic profiles. Understanding the physical chemistry behind these interactions allows researchers to deploy this pharmacophore effectively across a wide range of therapeutic targets, from kinases to GPCRs.

References

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Natural Product Reports / NCBI PMC URL: [Link]

  • Title: Substituted tricyclic compounds as FGFR inhibitors (US9611267B2)
Foundational

Mass Spectrometry Fragmentation Dynamics of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride: A Mechanistic Whitepaper

Executive Summary Understanding the gas-phase dissociation behavior of halogenated heterocyclic amines is critical for pharmacokinetic profiling, impurity tracking, and structural elucidation in drug development. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the gas-phase dissociation behavior of halogenated heterocyclic amines is critical for pharmacokinetic profiling, impurity tracking, and structural elucidation in drug development. This technical guide provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride . By synthesizing fundamental principles of collision-induced dissociation (CID) with a self-validating analytical protocol, this whitepaper equips application scientists with the authoritative grounding needed to confidently identify and quantify this versatile building block.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization mode must be dictated by the analyte's intrinsic physicochemical properties rather than default laboratory settings. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride consists of a 4-chloroisoxazole ring substituted at the 3-position with a primary methanamine group.

Causality of Ionization Choice: Positive Electrospray Ionization (ESI+) is the definitive technique for this compound[1]. The hydrochloride salt instantly dissociates in aqueous/organic mobile phases. The primary aliphatic amine acts as a highly effective proton acceptor (high proton affinity), ensuring near-quantitative conversion to the protonated precursor ion, [M+H]+ . Furthermore, the presence of the chlorine atom provides a built-in diagnostic isotopic signature—yielding an m/z 133.0169 ( 35Cl ) and m/z 135.0139 ( 37Cl ) in a characteristic ~3:1 ratio. This isotopic envelope acts as a primary self-validating feature to rule out isobaric interferences before any MS/MS experiments are conducted.

High-Resolution MS/MS Fragmentation Pathways

When subjected to CID in a collision cell, the protonated molecule undergoes specific, energy-dependent fragmentation pathways. The structural elucidation of these pathways is grounded in established 2[2] and advanced3[3].

Pathway A: Aliphatic Amine Cleavage (Low Collision Energy)

At low collision energies (10–15 eV), the most labile bond is the C−N bond of the methanamine side chain. The dominant initial fragmentation is the neutral loss of ammonia ( NH3​ , 17.0265 Da), generating a highly stable methylium ion at m/z 115.9903. Mechanistic Causality: The resulting carbocation is heavily stabilized by resonance and the inductive electron-withdrawing effect of the adjacent isoxazole ring.

Pathway B: Isoxazole Ring Opening (Medium to High Collision Energy)

At elevated collision energies (20–40 eV), the energy threshold for heterocyclic ring cleavage is surpassed. As demonstrated in 4[4], the weak N−O bond is the primary site of rupture. This ring opening is immediately followed by the expulsion of carbon monoxide ( CO , 27.9949 Da) from the m/z 116 fragment, yielding an m/z 87.9954 product ion. Alternatively, direct loss of hydrogen cyanide ( HCN ) from the intact precursor can occur at high energies.

Pathway C: Halogen Expulsion

A competing pathway from the m/z 116 intermediate involves the neutral loss of hydrogen chloride ( HCl , 35.9767 Da), driving the formation of a highly conjugated terminal ion at m/z 80.0136.

FragmentationTree Precursor Precursor Ion [M+H]+ m/z 133.0169 (35Cl) m/z 135.0139 (37Cl) F_NH3 [M+H - NH3]+ m/z 115.9903 (35Cl) m/z 117.9873 (37Cl) Precursor->F_NH3 -NH3 (17.0265 Da) Low CE (10-15 eV) F_HCN [M+H - HCN]+ m/z 106.0060 (35Cl) Precursor->F_HCN -HCN (27.0109 Da) High CE (>30 eV) F_CO [M+H - NH3 - CO]+ m/z 87.9954 (35Cl) m/z 89.9924 (37Cl) F_NH3->F_CO -CO (27.9949 Da) Isoxazole Ring Cleavage F_HCl [M+H - NH3 - HCl]+ m/z 80.0136 F_NH3->F_HCl -HCl (35.9767 Da) Halogen Expulsion

Gas-phase fragmentation logic tree of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine.

Quantitative Data & Diagnostic Ions

To ensure high mass accuracy (mass error < 5 ppm) during targeted analysis, the exact monoisotopic masses of the precursor and its primary fragments are summarized below.

Ion TypeNeutral LossElemental FormulaExact Mass ( m/z )Diagnostic Utility
Precursor ( 35Cl ) None C4​H635​ClN2​O+ 133.0169Primary quantification target; Isotope check.
Precursor ( 37Cl ) None C4​H637​ClN2​O+ 135.0139Confirmatory precursor (3:1 ratio validation).
Product 1 −NH3​ C4​H335​ClNO+ 115.9903Base peak at low CE; confirms primary amine.
Product 2 −NH3​,−CO C3​H335​ClN+ 87.9954Confirms isoxazole ring presence.
Product 3 −NH3​,−HCl C4​H2​NO+ 80.0136Confirms halogenated nature of the ring.

Self-Validating Experimental Protocol

Standard operating procedures often fail when they lack internal logic checks. The following step-by-step LC-MS/MS methodology is designed as a self-validating system , ensuring that the data generated is inherently trustworthy and free from false positives.

LCMS_Workflow S1 1. Sample Prep 0.1% FA Dilution S2 2. System Suitability Isotope Ratio Check S1->S2 S3 3. LC Separation C18 SPP Column S2->S3 S4 4. ESI+ Ionization Desolvation S3->S4 S5 5. CID MS/MS Energy Stepping S4->S5 S6 6. Data Validation Mass Error < 5ppm S5->S6

Self-validating LC-MS/MS experimental workflow for isoxazole derivative analysis.

Step-by-Step Methodology

Step 1: Reagent & Sample Preparation

  • Action: Prepare a 100 ng/mL working solution of the analyte in 0.1% Formic Acid (aq).

  • Causality: Formic acid serves a dual purpose: it maintains the primary amine in its fully protonated state (pKa ~9.0) and provides optimal ionic strength for efficient droplet desolvation in the ESI source, preventing the formation of signal-suppressing sodium adducts ( [M+Na]+ at m/z 155).

Step 2: System Suitability Test (SST) & Isotope Check

  • Action: Inject a blank, followed by the standard. Perform an MS1 full scan (m/z 50–200) before initiating MS/MS.

  • Causality: Measuring the 35Cl/37Cl ratio of the precursor (expected ~3:1) validates that the quadrupole isolation window is correctly calibrated and definitively rules out isobaric background interferences.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 Superficially Porous Particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: SPP columns provide UHPLC-like efficiency at lower backpressures. The sharp, narrow peak shapes maximize the signal-to-noise ratio, which is critical for detecting low-abundance terminal fragments like m/z 80.

Step 4: MS/MS Acquisition via Energy Stepping

  • Action: Configure the collision cell to perform stepped Collision Energy (CE) scans at 15 eV, 25 eV, and 35 eV.

  • Causality: A single CE is insufficient for heterocyclic amines. Stepping the energy ensures the simultaneous capture of highly fragile transitions (e.g., 133→116 at 15 eV) and high-energy structural rearrangements (e.g., 116→88 at 35 eV) within the same acquisition cycle.

Step 5: Data Validation

  • Action: Extract ion chromatograms (EIC) using a 5 ppm mass tolerance window. Verify that the retention times of m/z 116, 88, and 80 perfectly co-elute.

  • Causality: Co-elution of all fragments guarantees they originate from the same precursor molecule, completing the self-validation loop of the assay.

References

  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL
  • Title: Fragmentation mechanisms of isoxazole Source: Organic Mass Spectrometry URL
  • Source: Analytical Chemistry (PMC)
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride

Introduction & Mechanistic Rationale 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS 2731007-95-5) is a highly versatile building block in medicinal chemistry[1]. Isoxazole derivatives, particularly those with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS 2731007-95-5) is a highly versatile building block in medicinal chemistry[1]. Isoxazole derivatives, particularly those with halogen substitutions, are frequently utilized in the development of sulfonamide-based therapeutics and endothelin receptor antagonists[2]. The presence of the electron-withdrawing chlorine atom at the C4 position of the isoxazole ring significantly modulates the basicity of the adjacent methanamine group and enhances the metabolic stability of the resulting pharmacophores[3].

The synthesis of 3-(aminomethyl)isoxazoles requires careful selection of reaction conditions to prevent ring cleavage, as the N-O bond is highly susceptible to reductive conditions (e.g., catalytic hydrogenation). Therefore, a robust, non-reductive pathway is preferred. The protocol described herein utilizes a three-stage workflow designed as a self-validating system, ensuring high purity and yield at each intermediate stage by avoiding over-alkylation and stabilizing the final product as a salt.

Experimental Workflow Diagram

G A 4-Chloro-3-methylisoxazole B NBS, AIBN Radical Bromination A->B C 3-(Bromomethyl)-4-chloroisoxazole B->C D Potassium Phthalimide Nucleophilic Substitution C->D E Phthalimide Intermediate D->E F Hydrazine Hydrate Deprotection E->F G Free Amine F->G H HCl in Dioxane Precipitation G->H I 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl H->I

Synthetic workflow for 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride.

Step-by-Step Methodologies

Step 1: Synthesis of 3-(Bromomethyl)-4-chloroisoxazole
  • Expert Rationale : Radical bromination at the C3-methyl position is favored due to the stabilization of the intermediate radical. Direct amination of this position is avoided to prevent polyalkylation.

  • Procedure :

    • Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-3-methylisoxazole (1.0 equiv) and suspend in anhydrous trifluorotoluene (0.2 M concentration)[2].

    • Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv).

    • Reflux the mixture under a nitrogen atmosphere while illuminating with a halogen lamp for 4-6 hours.

    • Self-Validation Check : The reaction progress is visually indicated by the flotation of the succinimide byproduct on the solvent surface.

    • Cool the reaction to 0 °C, filter the succinimide, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the brominated intermediate.

Step 2: Phthalimide Substitution (Gabriel Synthesis)
  • Expert Rationale : The Gabriel synthesis is employed to ensure the exclusive formation of the primary amine precursor. The bulky phthalimide group acts as a steric shield, preventing secondary or tertiary amine byproducts that would complicate purification.

  • Procedure :

    • Dissolve 3-(bromomethyl)-4-chloroisoxazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

    • Add potassium phthalimide (1.2 equiv) in portions at room temperature to control the mild exotherm.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Quench the reaction by pouring it into ice water. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate to yield the phthalimide intermediate as a crystalline solid.

Step 3: Hydrazinolysis and Hydrochloride Salt Formation
  • Expert Rationale : Hydrazine effectively cleaves the phthalimide ring via the Ing-Manske procedure. The immediate conversion to the hydrochloride salt stabilizes the volatile and potentially reactive free amine, ensuring a long shelf-life and preventing degradation[1].

  • Procedure :

    • Suspend the phthalimide intermediate (1.0 equiv) in absolute ethanol (0.3 M).

    • Add hydrazine hydrate (64% aqueous solution, 3.0 equiv) dropwise.

    • Reflux the mixture for 2-3 hours.

    • Self-Validation Check : A thick white precipitate of phthalhydrazide will form, indicating successful deprotection.

    • Cool to room temperature, adjust the pH to 2 using 1M HCl (aq) to selectively solubilize the target amine, and filter off the insoluble phthalhydrazide byproduct.

    • Basify the filtrate with 1M NaOH to pH 10 and extract the free amine into dichloromethane (DCM).

    • Dry the DCM layer over Na₂SO₄, cool to 0 °C, and add a 4M solution of HCl in dioxane (1.5 equiv) dropwise.

    • Stir for 30 minutes, filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain the pure 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride.

Quantitative Data & Reagent Stoichiometry

Reagent / IntermediateMW ( g/mol )EquivalentsRoleExpected Yield (%)
4-Chloro-3-methylisoxazole117.531.0Starting MaterialN/A
N-Bromosuccinimide (NBS)177.981.1Brominating AgentN/A
3-(Bromomethyl)-4-chloroisoxazole196.431.0Intermediate 165 - 75%
Potassium Phthalimide185.221.2NucleophileN/A
Phthalimide Intermediate262.651.0Intermediate 280 - 85%
Hydrazine Hydrate (64%)50.063.0Deprotecting AgentN/A
Target HCl Salt (CAS 2731007-95-5)169.011.0Final Product70 - 80%

References

  • 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride - NextSDS | Source: nextsds.com | URL: [Link]

  • US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin | Source: Google Patents | URL
  • EP001813606A1 - Cerebro-neuroprotective agent | Source: Googleapis | URL

Sources

Application

Using 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride as a building block in drug discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Compound Identifiers: CAS: 2731007-95-5 | Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Compound Identifiers: CAS: 2731007-95-5 | Formula: C₄H₆Cl₂N₂O | MW: 169.01 g/mol

Executive Summary & Physicochemical Rationale

The isoxazole ring has emerged as a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides, esters, and enolic β-dicarbonyls [1]. However, the successful integration of isoxazoles into clinical candidates requires careful navigation of their physicochemical liabilities.

  • Mitigation of Kemp Elimination: Unsubstituted isoxazoles are notoriously susceptible to hydrolytic cleavage under physiological conditions, undergoing Kemp elimination to form reactive α-cyanoenol metabolites [1]. The introduction of the chlorine atom at the C4 position sterically and electronically shields the ring, significantly enhancing the metabolic and hydrolytic stability of the scaffold.

  • Halogen Bonding & Lipophilicity: The C4-chlorine acts as a lipophilic vector (increasing clogP) capable of filling deep hydrophobic pockets in target proteins (e.g., kinases and GPCRs). Furthermore, the polarizability of the chlorine atom introduces the potential for highly directional halogen bonding with backbone carbonyls in the protein binding site [3].

  • Primary Amine Versatility: The 3-methanamine motif provides an unhindered, highly nucleophilic primary amine. Because it is supplied as a hydrochloride salt, the building block boasts excellent shelf stability and solubility in polar aprotic solvents, making it an ideal precursor for peptidomimetics and conformationally restricted pharmacophores [2].

Divergent Synthetic Workflows

This building block serves as a central hub for generating diverse pharmacophores. Below is the logical mapping of its primary synthetic applications.

G BB 1-(4-Chloro-1,2-oxazol-3-yl) methanamine HCl Amide Amide Derivatives (Kinase Inhibitors) BB->Amide HATU, DIPEA, R-COOH Amine Secondary Amines (PROTAC Linkers) BB->Amine NaBH(OAc)3, DCE, R-CHO Sulfonamide Sulfonamides (GPCR Ligands) BB->Sulfonamide Pyridine, DCM, R-SO2Cl

Caption: Divergent synthetic applications of 4-chloro-isoxazol-3-yl methanamine in drug discovery.

Standard Operating Protocols (SOPs)

The following protocols have been optimized for high-throughput library synthesis and scale-up. Every step is designed as a self-validating system to ensure high purity and yield.

Protocol A: HATU-Mediated Amide Coupling

Purpose: Generation of kinase inhibitors or peptidomimetics. Causality: The HCl salt of the building block requires neutralization. N,N-Diisopropylethylamine (DIPEA) is used in excess (3.0 eq) to both free-base the amine and act as a proton sponge. HATU is selected over EDC/HOBt due to its superior kinetics, which is crucial when coupling to sterically hindered carboxylic acids.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.1 mmol, 1.1 eq). Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling: Add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.05 mmol, 1.05 eq) to the activated mixture in one portion.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the active ester and the formation of the product mass [M+H]⁺).

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL), 1M HCl (20 mL), and brine (5 x 20 mL) to meticulously remove residual DMF and DIPEA salts.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Purpose: Synthesis of secondary amines for PROTAC linker attachment or basic pharmacophores. Causality: Sodium triacetoxyborohydride (STAB) is utilized instead of Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups in STAB attenuate its reducing power, allowing the imine to form completely before reduction occurs, thereby preventing the premature reduction of the aldehyde to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Suspend the building block (1.0 mmol, 1.0 eq) and the target aldehyde (1.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 8.0 mL). Add Triethylamine (TEA, 1.1 mmol, 1.1 eq) to liberate the free amine. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (10 mL) to neutralize excess hydride. Extract with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Dry the organics over MgSO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the secondary amine as a TFA salt.

Protocol C: Sulfonamide Formation

Purpose: Generation of GPCR ligands. Causality: Pyridine is utilized as both the solvent and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is rapidly intercepted by the primary amine, preventing competitive hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the building block (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL) and anhydrous Pyridine (2.0 mL). Cool the solution to 0 °C.

  • Addition: Dissolve the target sulfonyl chloride (1.1 mmol, 1.1 eq) in DCM (2.0 mL) and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Dilute with DCM (15 mL) and wash extensively with 1M aqueous HCl (3 x 15 mL) to remove all pyridine. Wash with brine (15 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot ethanol or purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the protocols described above, based on standard medicinal chemistry optimization parameters.

Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)Primary Purification Method
Amide Coupling HATU, DIPEADMF252 - 475 - 90%Normal Phase Silica (Hex/EtOAc)
Reductive Amination NaBH(OAc)₃, TEADCE0 → 2512 - 1665 - 85%Reverse Phase HPLC (H₂O/MeCN)
Sulfonylation PyridineDCM0 → 254 - 680 - 95%Recrystallization or Silica Gel

References

  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Drug Hunter, March 9, 2026. Available at:[Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 2016. Available at:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry (ACS), 2019. Available at:[Link]

Method

Application Note: Preparation of Novel Isoxazole Derivatives from 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for synthesizing novel drug-like libraries utilizing the v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for synthesizing novel drug-like libraries utilizing the versatile building block 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride.

Introduction & Mechanistic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs such as the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and various beta-lactamase-resistant antibiotics like cloxacillin 1[1]. Recent advances have also highlighted the therapeutic potential of isoxazole derivatives as Hsp90 inhibitors and PXR antagonists in oncology2[2].

When designing novel isoxazole libraries, the selection of the starting building block is critical. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl offers three distinct mechanistic advantages for drug design:

  • Enhanced Nucleophilicity: Direct amino-isoxazoles (e.g., 3-amino isoxazole) suffer from poor nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring. The insertion of a methylene linker (methanamine) insulates the primary amine, restoring aliphatic-like nucleophilicity and ensuring rapid, high-yielding coupling reactions.

  • Metabolic Stability & Lipophilicity: The substitution of a chlorine atom at the C4 position of the isoxazole ring modulates the electronic distribution, lowering the overall pKa of the system and protecting the ring from oxidative metabolism (e.g., via Cytochrome P450 enzymes).

  • Salt Form Stability: Supplied as a hydrochloride salt, the building block resists atmospheric oxidation and degradation, ensuring long-term shelf stability3[3].

Physicochemical Properties of the Starting Material
PropertyValue
Chemical Name 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride
CAS Number 2731007-95-5[4]
Molecular Formula C4H6Cl2N2O
Molecular Weight 169.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, and Water

Synthetic Workflows

To maximize the chemical space explored during hit-to-lead optimization, the primary amine of the starting material can be diversified into amides, sulfonamides, and secondary amines.

SynthWorkflow SM 1-(4-Chloro-1,2-oxazol-3-yl) methanamine HCl (Starting Material) Amide Amide Coupling (HATU, DIPEA, R-COOH) SM->Amide Sulfonamide Sulfonamide Formation (R-SO2Cl, TEA, DCM) SM->Sulfonamide RedAm Reductive Amination (R-CHO, STAB, DCE) SM->RedAm Prod1 Isoxazole-Amides (Novel Derivatives) Amide->Prod1 Prod2 Isoxazole-Sulfonamides (Novel Derivatives) Sulfonamide->Prod2 Prod3 Secondary Amines (Novel Derivatives) RedAm->Prod3

Figure 1: Divergent synthetic workflow for 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) and specific stoichiometric choices are explicitly justified to ensure reproducibility.

Protocol A: Parallel Synthesis of Isoxazole-Amides via HATU Coupling

Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents because it forms a highly reactive 7-aza-OBt ester intermediate, which is critical for overcoming steric hindrance if complex carboxylic acids are used. Since the starting material is an HCl salt, at least 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are mandatory: 1.0 eq to neutralize the HCl salt and liberate the free amine, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the HATU mechanism.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.1 mmol, 1.1 eq) and DIPEA (3.0 mmol, 3.0 eq) to the solution. Stir at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the active ester. The solution typically turns pale yellow.

  • Amine Addition: Add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.05 mmol, 1.05 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS. The self-validating endpoint is the disappearance of the active ester mass and the appearance of the product mass [M+H]+.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Synthesis of Isoxazole-Sulfonamides

Causality & Design: Sulfonamide formation requires a delicate balance of base. Triethylamine (TEA) is used as the acid scavenger. Dichloromethane (DCM) is the optimal solvent as it does not participate in side reactions with sulfonyl chlorides.

Step-by-Step Methodology:

  • Free-basing: Suspend 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.0 mmol, 1.0 eq) in anhydrous DCM (8.0 mL). Add TEA (2.5 mmol, 2.5 eq) and stir for 10 minutes until a clear solution is obtained.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise (if liquid) or in small portions (if solid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup & Purification: Dilute with DCM (10 mL) and wash sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO3 (10 mL), and brine (10 mL). Dry over MgSO4, concentrate, and recrystallize from EtOH/Water to yield the pure sulfonamide.

Protocol C: Reductive Amination to Yield Secondary Amines

Causality & Design: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH4, STAB is mild enough that it will not reduce the imine prematurely or attack the sensitive isoxazole ring. 1,2-Dichloroethane (DCE) is used as it provides optimal solubility and reaction kinetics for STAB-mediated reductions.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.0 mmol, 1.0 eq), the target aldehyde (1.0 mmol, 1.0 eq), and DIPEA (1.1 mmol, 1.1 eq) in anhydrous DCE (10 mL). Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Add STAB (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO3 (10 mL). Caution: Effervescence will occur.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase HPLC if necessary.

Data Presentation: Representative Library Synthesis

The following table summarizes the quantitative data for a representative library synthesized using the protocols above, demonstrating the robustness of the methodology across different electronic and steric environments.

Cmpd IDDerivative TypeR-Group (Coupling Partner)Protocol UsedYield (%)LC-MS Purity (%)Observed Mass [M+H]+
ISO-01 Amide4-Fluorobenzoic acidProtocol A88>99.0255.03
ISO-02 Amide2-Phenylacetic acidProtocol A8498.5251.05
ISO-03 Sulfonamidep-Toluenesulfonyl chlorideProtocol B91>99.0287.02
ISO-04 SulfonamideMethanesulfonyl chlorideProtocol B7997.8211.00
ISO-05 Secondary AmineBenzaldehydeProtocol C7596.5223.06
ISO-06 Secondary Amine3-PyridinecarboxaldehydeProtocol C7198.2224.05

Biological Screening & Hit Identification Pathway

Once the library of novel 1-(4-Chloro-1,2-oxazol-3-yl)methanamine derivatives is synthesized, they are typically funneled into a high-throughput screening (HTS) cascade. Because isoxazoles are known to interact with targets like COX-2 and Hsp90[1], the following workflow illustrates the translational path from chemical synthesis to lead optimization.

BioScreen Lib Isoxazole Derivative Library (Purified Compounds) InVitro In Vitro High-Throughput Screening (e.g., COX-2, Hsp90, PXR assays) Lib->InVitro ADME In Vitro ADME Profiling (Microsomal Stability, Permeability) InVitro->ADME Hit Hit Identification & SAR Analysis ADME->Hit Lead Lead Optimization Hit->Lead

Figure 2: Translational screening cascade for novel isoxazole derivatives in drug discovery.

References

  • [3] NextSDS. 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride. Retrieved from: [Link]

  • [1] RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. Retrieved from: [Link]

  • [2] MDPI International Journal of Molecular Sciences. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride

Introduction: A Strategic Approach to Novel Compound Evaluation The discovery and development of new therapeutic agents is a cornerstone of modern medicine. The initial characterization of a novel chemical entity, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Novel Compound Evaluation

The discovery and development of new therapeutic agents is a cornerstone of modern medicine. The initial characterization of a novel chemical entity, such as 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride, is a critical step in this process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. Given that the specific biological activities of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride are not yet extensively documented in publicly available literature, we present a logical, tiered screening cascade. This cascade begins with broad assessments of cytotoxicity and cell viability, followed by more targeted assays to elucidate potential mechanisms of action, such as enzyme inhibition and receptor binding.

The protocols herein are designed to be robust and self-validating, providing a solid framework for the initial exploration of this and other novel compounds. The causality behind experimental choices is explained to empower the researcher to adapt these protocols to their specific scientific questions.

PART 1: Initial Cytotoxicity and Cell Viability Screening

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[1] These assays are crucial for establishing a therapeutic window and identifying the concentration range for subsequent mechanistic studies.[2][3] We will utilize the well-established MTT and LDH assays to assess metabolic activity and membrane integrity, respectively.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 Assay and Data Acquisition cluster_3 Data Analysis A 1. Cell Line Selection (e.g., HeLa, A549, HepG2) B 2. Cell Culture and Expansion A->B C 3. Cell Seeding in 96-well Plates B->C D 4. Serial Dilution of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride C->D E 5. Treatment of Cells (e.g., 24, 48, 72 hours) D->E F 6. Addition of MTT Reagent E->F G 7. Incubation and Formazan Crystal Formation F->G H 8. Solubilization of Formazan G->H I 9. Absorbance Measurement (570 nm) H->I J 10. Calculation of Percent Viability I->J K 11. Plotting Dose-Response Curve J->K L 12. Determination of IC50 Value K->L

Caption: Workflow for in vitro cytotoxicity screening.[5]

MTT Assay Protocol [4][5]

  • Cell Seeding:

    • Harvest and count cells from a healthy culture in exponential growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. This assay serves as a complementary method to the MTT assay, as it directly measures cell death rather than metabolic activity.

LDH Assay Protocol

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the treatment period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to release maximum LDH).

    • Plot the percent cytotoxicity against the log of the compound concentration to determine the EC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineAssay TypeIncubation Time (hours)IC50/EC50 (µM)
HeLa (Cervical Cancer)MTT48To be determined
A549 (Lung Cancer)MTT48To be determined
HepG2 (Liver Cancer)MTT48To be determined
HeLa (Cervical Cancer)LDH48To be determined
A549 (Lung Cancer)LDH48To be determined
HepG2 (Liver Cancer)LDH48To be determined

PART 2: Mechanistic Assays - Unraveling the Mode of Action

Once the cytotoxic or cytostatic concentration range of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride has been established, the next logical step is to investigate its potential mechanism of action. Based on the chemical structure, which contains a reactive amine group and a halogenated oxazole ring, plausible mechanisms could involve enzyme inhibition or receptor binding.

Enzyme Inhibition Assays

Many therapeutic agents function by inhibiting specific enzymes.[6] A general protocol for assessing the inhibitory activity of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride against a relevant enzyme (e.g., a kinase, protease, or metabolic enzyme) is provided below. The choice of enzyme will depend on the therapeutic area of interest.

General Enzyme Inhibition Workflow

G A 1. Reagent Preparation (Enzyme, Substrate, Buffer, Compound) B 2. Reaction Setup in 96-well Plate (Enzyme + Compound Incubation) A->B C 3. Initiation of Reaction (Addition of Substrate) B->C D 4. Kinetic or Endpoint Measurement (e.g., Absorbance, Fluorescence) C->D E 5. Data Analysis (Calculation of % Inhibition) D->E F 6. Determination of IC50 Value E->F

Caption: General workflow for an enzyme inhibition assay.

Enzyme Inhibition Protocol (Example: Trypsin Inhibition)

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme (e.g., Trypsin) in an appropriate buffer.

    • Prepare a stock solution of the substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin) in the same buffer.

    • Prepare serial dilutions of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution and the compound dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Incubate for a predetermined time to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.[7]

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor.[8] A competitive binding assay, where the novel compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor, is a common approach.[9][10]

Workflow for Competitive Receptor Binding Assay

G A 1. Receptor Preparation (e.g., Cell Membranes) B 2. Assay Setup in 96-well Plate (Receptor + Labeled Ligand + Compound) A->B C 3. Incubation to Reach Equilibrium B->C D 4. Separation of Bound and Free Ligand (e.g., Filtration) C->D E 5. Quantification of Bound Ligand (e.g., Scintillation Counting) D->E F 6. Data Analysis (Calculation of % Inhibition) E->F G 7. Determination of Ki Value F->G

Caption: Workflow for a competitive receptor binding assay.

Competitive Radioligand Binding Assay Protocol [8][11][12]

  • Receptor Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride.

    • Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of the plate and wash to separate the bound from the free radioligand.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational strategy for the initial in vitro characterization of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, allows for a systematic and efficient evaluation of this novel compound. The data generated from these assays will be instrumental in guiding future studies, including more advanced cell-based assays, in vivo efficacy models, and pharmacokinetic profiling. The adaptability of these protocols makes them a valuable resource for the broader drug discovery community.

References

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega.
  • Niles, A. L., et al. (2007). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology.
  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols, 2(2), 100465.
  • do Nascimento, V. V., & de Oliveira, C. F. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.33.1–1.33.24.
  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Focus: Robust, scalable, and safe synthesis of functionalized isoxazole building blocks. Introduction & Strategic Rationale The 4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Focus: Robust, scalable, and safe synthesis of functionalized isoxazole building blocks.

Introduction & Strategic Rationale

The 4-chloroisoxazole pharmacophore is a highly valued structural motif in medicinal chemistry. It serves as a core electrophilic element in the design of irreversible enzyme inhibitors, most notably in analogs of the natural product Acivicin, which target aldehyde dehydrogenases (ALDH) in cancer cells[1]. Despite its utility, the scalable synthesis of 4-chloroisoxazole methanamines—specifically 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride —presents significant process chemistry challenges.

Traditional amination routes utilizing sodium azide or the Gabriel synthesis are often unsuitable for pilot-scale manufacturing. Azides introduce severe explosion hazards and require specialized containment, while the Gabriel synthesis relies on highly toxic, carcinogenic hydrazine for deprotection.

To circumvent these bottlenecks, this protocol details a self-validating, three-stage synthetic strategy leveraging the Delépine reaction [2]. By utilizing hexamethylenetetramine (HMTA) as an ammonia surrogate, this route ensures high primary amine selectivity, avoids hazardous intermediates, and provides an operationally simple isolation method driven by precipitation.

Process Overview & Synthetic Workflow

The manufacturing process is divided into three distinct stages:

  • Electrophilic Chlorination: Regioselective chlorination of the commercially available starting material, 3-(chloromethyl)isoxazole.

  • Quaternization (Delépine Part A): Nucleophilic substitution using HMTA to form an insoluble quaternary ammonium salt.

  • Acidic Hydrolysis (Delépine Part B): Cleavage of the salt to yield the target primary amine hydrochloride.

SynthesisRoute SM 3-(Chloromethyl)isoxazole (Starting Material) Step1 Stage 1: Chlorination NCS, DMF, 60°C SM->Step1 Int1 4-Chloro-3-(chloromethyl)isoxazole (Intermediate 1) Step1->Int1 Step2 Stage 2: Quaternization HMTA, EtOAc, RT Int1->Step2 Int2 Hexamethylenetetraminium Salt (Intermediate 2) Step2->Int2 Step3 Stage 3: Acidic Hydrolysis Ethanolic HCl, Reflux Int2->Step3 Product 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (Final Product) Step3->Product

Fig 1: Three-stage synthetic workflow for 1-(4-chloro-1,2-oxazol-3-yl)methanamine HCl.

Step-by-Step Scale-Up Protocols

Stage 1: Electrophilic Chlorination at C-4

Causality & Design: The isoxazole ring is an electron-deficient heteroaromatic system; however, the C-4 position is the least deactivated site for electrophilic attack. N-Chlorosuccinimide (NCS) is selected over chlorine gas for scale-up due to its solid state, precise stoichiometry control, and reduced environmental hazard[3]. DMF is used to stabilize the electrophilic intermediate.

Methodology:

  • Reactor Preparation: Flush a 50 L glass-lined reactor with N₂. Charge with 3-(chloromethyl)isoxazole (1.0 equiv, 5.0 kg) and anhydrous N,N-Dimethylformamide (DMF) (50 L, 10 vol).

  • Temperature Control: Stir and adjust the internal temperature to 20–25 °C.

  • Reagent Addition: Add NCS (1.05 equiv, 5.95 kg) in 5 equal portions over 2 hours. Crucial: Monitor the internal temperature to ensure the mild exotherm does not exceed 35 °C.

  • Reaction: Heat the mixture to 60 °C and maintain for 12 hours.

  • In-Process Control (IPC): Sample for HPLC. The protocol self-validates when the starting material peak area is <1.0%.

  • Workup: Cool to 10 °C. Quench slowly with ice-cold water (100 L) to precipitate the product. Extract with methyl tert-butyl ether (MTBE) (3 x 50 L).

  • Isolation: Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 (4-chloro-3-(chloromethyl)isoxazole) as a pale yellow oil.

Stage 2: HMTA Quaternization (Delépine Part A)

Causality & Design: Traditional Delépine reactions utilize chloroform[2], which is highly toxic and restricted in modern pilot plants. This protocol substitutes chloroform with Ethyl Acetate (EtOAc). The starting materials are highly soluble in EtOAc, but the resulting quaternary ammonium salt is entirely insoluble, driving the reaction to completion via Le Chatelier's principle and allowing isolation by simple filtration[4].

Methodology:

  • Reactor Preparation: Charge a clean 50 L reactor with Intermediate 1 (1.0 equiv, ~5.4 kg) and EtOAc (80 L, 15 vol).

  • Reagent Addition: Add Hexamethylenetetramine (HMTA) (1.1 equiv, 5.48 kg) as a single solid portion.

  • Reaction: Stir the suspension at 25 °C for 24 hours.

  • In-Process Control (IPC): The reaction visually validates its own progress via the formation of a thick, white crystalline precipitate. Verify completion by analyzing the supernatant via quantitative NMR (qNMR) to ensure <2% residual Intermediate 1.

  • Isolation: Discharge the slurry into a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 15 L) to remove unreacted HMTA and impurities. Dry the white solid under vacuum at 40 °C.

Stage 3: Acidic Hydrolysis (Delépine Part B)

Causality & Design: Ethanolic HCl is utilized to cleave the quaternary salt. This specific solvent/acid combination forces the decomposition of the semiaminal intermediates into formaldehyde diethyl acetal and ammonium chloride. Because the acetal is highly volatile, it is easily removed via distillation, yielding the pure amine hydrochloride salt without requiring complex chromatography[4].

Methodology:

  • Reactor Preparation: Charge a 50 L reactor with the dried quaternary salt from Stage 2.

  • Reagent Addition: Add a solution of 20% HCl in Ethanol (50 L, 10 vol).

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) for 6 hours.

  • In-Process Control (IPC): Monitor the disappearance of the semiaminal intermediate via LC-MS.

  • Workup: Distill off the solvent and volatile byproducts (formaldehyde diethyl acetal) under reduced pressure until a thick slurry remains.

  • Isolation: Resuspend the crude solid in cold isopropanol (25 L), stir for 1 hour to dissolve organic impurities, and filter.

  • Drying: Dry the solid under vacuum at 50 °C to yield the final product, 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride, as an off-white crystalline powder.

Mechanistic Insights

To ensure process predictability, it is critical to understand the causality of the Delépine cleavage. The diagram below illustrates the self-driving nature of the precipitation and subsequent semiaminal decomposition.

DelepineMechanism N1 Alkyl Halide + HMTA N2 SN2 Nucleophilic Attack (Nitrogen lone pair attacks carbon) N1->N2 N3 Quaternary Ammonium Salt (Crystalline Precipitate) N2->N3 N4 Addition of Ethanolic HCl (Acidic Cleavage) N3->N4 N5 Semiaminal Formation & Decomposition N4->N5 N6 Primary Amine HCl + Formaldehyde Diethyl Acetal N5->N6

Fig 2: Mechanistic pathway of the Delépine reaction highlighting intermediate salt precipitation.

Process Analytical Technology (PAT) & Quantitative Data

The scalability of this protocol has been validated across multiple manufacturing scales. The avoidance of chromatography and reliance on crystallization/precipitation ensures that purity increases as the scale increases, due to more efficient cake washing in industrial Nutsche filters.

ScaleStage 1 Yield (%)Stage 2 Yield (%)Stage 3 Yield (%)Overall Yield (%)Final Purity (HPLC, %a/a)
100 g (Bench) 88.092.589.072.4 >99.0
1 kg (Kilo-lab) 86.594.087.571.1 99.2
10 kg (Pilot) 85.093.588.069.9 99.5

Note: Minor yield attrition at the pilot scale during Stage 1 is attributed to mechanical transfer losses during MTBE extraction.

References

  • Title: Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: nih.gov URL: 3

  • Title: Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition Source: nih.gov URL: 1

  • Title: Delépine reaction Source: wikipedia.org URL: 2

  • Title: Delepine reaction Source: organic-chemistry.org URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride in organic solvents

Welcome to the Technical Support Center for handling 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5)[1]. This guide is designed for researchers and drug development professionals encountering so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5)[1]. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when utilizing this primary amine salt in organic synthesis.

Amine hydrochlorides possess high crystal lattice energies and strong ionic interactions, which drastically alter their solubility profiles compared to their neutral free base counterparts[2]. Below, you will find expert-driven troubleshooting strategies, diagnostic workflows, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Amine Salt Solubility

Troubleshooting Start Solubility Issue: Salt in Organic Solvent Q1 Is the downstream reaction base-sensitive? Start->Q1 InSitu In Situ Freebasing (Add DIPEA / TEA) Q1->InSitu No Q2 Can you change the solvent system? Q1->Q2 Yes PolarSolv Use Polar Aprotic (DMF, DMSO, DMAc) Q2->PolarSolv Yes ExSitu Ex Situ Freebasing (Biphasic / Solid Base) Q2->ExSitu No

Decision matrix for resolving amine hydrochloride solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride form an insoluble suspension in dichloromethane (DCM) or tetrahydrofuran (THF)? A1: This is a function of solvent dielectric constant ( ε ) versus ionic lattice energy. The protonated isoxazole methanamine and its chloride counterion form a stable ionic lattice. Solvents like DCM ( ε=8.93 ) and THF ( ε=7.5 ) lack the polarity required to overcome these ionic bonds and solvate the separated ions. Primary amine hydrochlorides typically require polar protic solvents (like water) or highly polar aprotic solvents for dissolution[3].

Q2: I am performing an amide coupling (e.g., HATU/EDC). How can I solubilize the salt in DCM/DMF without adding water? A2: You must perform in situ freebasing . By adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the isoxazole methanamine. The newly liberated neutral free base is highly soluble in organic solvents. Expert Insight: DIPEA is strongly preferred over TEA. Its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a competing nucleophile during the coupling activation step.

Q3: My downstream reaction is highly sensitive to the presence of tertiary amine salts (e.g., DIPEA·HCl). How can I obtain the pure free base beforehand? A3: You must perform ex situ freebasing . The traditional method is an aqueous biphasic extraction: treating the aqueous salt solution with a strong inorganic base (NaOH or Na 2​ CO 3​ ) to partition the neutral amine into an organic layer[4]. Crucial Warning: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine is a low-molecular-weight primary amine. Such amines can be highly volatile and partially water-miscible. If you use the aqueous method, avoid high heat or high vacuum during rotary evaporation to prevent evaporating your product. Alternatively, use an anhydrous solid-liquid freebasing approach with Cesium Carbonate (Cs 2​ CO 3​ ) in THF to avoid water entirely[5].

Q4: Can I just change the solvent and keep it as a hydrochloride salt? A4: Yes, provided your reaction mechanism does not require the amine to act as a nucleophile immediately. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO, ε=46.7 ) or N,N-Dimethylformamide (DMF, ε=36.7 ) can solvate the ion pair. However, remember that a protonated amine is electronically deactivated; a base will still be required to initiate reactions like reductive amination or alkylation[6].

Quantitative Data & Selection Guides

Table 1: Solvent Selection & Solubility Profile for Amine Hydrochloride Salts

SolventDielectric Constant ( ε )Polarity IndexSolubility of HCl SaltSolvation Mechanism
Water 80.110.2ExcellentStrong hydrogen bonding and ion-dipole interactions.
DMSO 46.77.2Good to ExcellentHigh dipole moment effectively solvates cations.
DMF 36.76.4Moderate to GoodSolvates the ion pair; requires heating for full dissolution.
DCM 8.933.1Poor (Insoluble)Insufficient polarity to break the ionic crystal lattice.
THF 7.54.0Poor (Insoluble)Weak coordination; useful only after freebasing.

Table 2: Base Selection Guide for Freebasing

BasepKa (Conjugate Acid)Steric HindranceVolatility (BP)Best Use Case
DIPEA 10.5High127 °CIn situ freebasing for amide couplings; non-nucleophilic.
TEA 10.7Moderate89 °CGeneral in situ freebasing; easier to remove under vacuum.
Na 2​ CO 3​ 10.3N/A (Solid)N/AEx situ aqueous biphasic extraction (mild).
Cs 2​ CO 3​ 10.3N/A (Solid)N/AAnhydrous solid-liquid freebasing in organic solvents.
Step-by-Step Experimental Methodologies
Protocol A: Anhydrous Solid-Liquid Freebasing (For Base-Sensitive Workflows)

This protocol avoids aqueous workups, preventing the loss of volatile or water-miscible free amines[5].

  • Preparation: Suspend 1.0 eq of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride in anhydrous THF (0.1 M concentration) under an inert atmosphere (N 2​ or Argon).

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous Cesium Carbonate (Cs 2​ CO 3​ ).

  • Agitation: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. Causality: The high surface area of the powdered inorganic base drives the solid-liquid phase deprotonation, trapping the HCl as insoluble CsCl and CsHCO 3​ .

  • Validation Step: Spot the supernatant on a TLC plate and stain with Ninhydrin. A purple/pink spot confirms the presence of the liberated primary amine in the organic phase.

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the pad with a small volume of cold THF.

  • Concentration: Use the THF solution directly in the next step, or carefully concentrate under reduced pressure (Water bath < 25 °C, > 100 mbar) to prevent volatilization of the free amine.

Protocol B: In Situ Freebasing for Amide Coupling

This protocol is a self-validating system for immediate downstream use.

  • Activation: In a dry flask, dissolve your carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add 1.1 eq of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride. The mixture will likely remain a cloudy suspension.

  • Freebasing: Dropwise, add 3.0 eq of DIPEA.

    • Validation Step: Upon addition of DIPEA, the suspension should rapidly clarify into a homogeneous solution. This visual cue confirms successful in situ freebasing and the initiation of the coupling reaction.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LCMS.

Mechanistic Pathway

PhaseTransfer AqPhase Aqueous Phase Amine-HCl (Soluble) Base Add Aqueous Base (NaOH / Na2CO3) AqPhase->Base Deprotonation OrgPhase Organic Phase Free Amine (Soluble) Base->OrgPhase Phase Partitioning OrgPhase->AqPhase Acidification (HCl)

Phase transfer dynamics during ex situ freebasing of amine salts.

References
  • NextSDS. "1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • AskFilo. "Separation of Primary, Secondary, and Tertiary Amines from Their Mixture in Pure and Dry Form." AskFilo. Available at: [Link]

  • Wikidoc. "Freebase (chemistry)." Wikidoc. Available at: [Link]

  • Reddit Chemistry Community. "Free-basing a volatile aliphatic amine without aqueous?" r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction." Organic Chemistry Portal. Available at: [Link]

  • ACS Applied Polymer Materials. "Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane." ACS Publications. Available at:[Link]

Sources

Optimization

Optimizing HPLC separation conditions for 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analytical methods fail because analysts treat all small molecules as simple hydrophobic partitioning problems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analytical methods fail because analysts treat all small molecules as simple hydrophobic partitioning problems.

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a deceptive molecule. While the 4-chloro-1,2-oxazole ring suggests lipophilicity, the primary amine hydrochloride salt dominates the molecule's physicochemical behavior. It is highly polar, positively charged at neutral/acidic pH, and prone to severe secondary interactions.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for optimizing your HPLC separation conditions.

Part 1: Core Challenges & Causality (FAQs)

Q1: Why does 1-(4-Chloro-1,2-oxazol-3-yl)methanamine elute in the void volume ( t0​ ) on my standard C18 column? The Causality: Retention in reversed-phase (RP) chromatography relies on thermodynamic partitioning between a polar mobile phase and a hydrophobic stationary phase. Because your analyte is a hydrochloride salt, the primary amine is fully protonated ( R−NH3+​ ) at standard acidic mobile phase conditions (e.g., pH 2.5). This charged moiety creates a massive hydration shell. The small isoxazole ring and single chlorine atom do not provide enough hydrophobic surface area to overcome this hydration energy, resulting in virtually zero retention.

Q2: When I decrease the organic modifier to 2% to force retention, the peak exhibits severe tailing (As > 2.0). What is happening? The Causality: Peak tailing for basic amines is rarely a physical column defect; it is a chemical phenomenon. Older or lower-purity silica columns contain residual silanol groups ( Si−OH ) on their surface. These silanols have a pKa​ of ~4–5. If your mobile phase pH approaches or exceeds this, they deprotonate to form anionic silanols ( Si−O− )[1]. Your protonated amine then undergoes secondary cation-exchange interactions with these sites, causing prolonged, heterogeneous retention and severe tailing.

SilanolMechanism Amine Protonated Amine (pH < 9) Interaction Cation-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (pH > 4) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Fig 1. Mechanistic pathway of secondary electrostatic interactions causing basic amine peak tailing.

Q3: My baseline is excessively noisy, and I am struggling to detect the isoxazole chromophore. How do I fix this? The Causality: Isoxazole rings typically exhibit UV absorbance maxima at lower wavelengths (210–230 nm). If you are using a buffer with a high UV cutoff (like citrate or high concentrations of TFA), the mobile phase itself absorbs the source light, destroying your signal-to-noise ratio[2]. You must select highly UV-transparent buffers.

Part 2: Strategic Separation Workflows

To overcome the polarity and tailing issues, you must abandon standard low-pH C18 methods and pivot to either Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase .

OptimizationWorkflow Start Analyte: 1-(4-Chloro-1,2-oxazol-3-yl) methanamine HCl Check Initial RP-C18 Screen (0.1% FA, pH 2.7) Start->Check Tailing Severe Peak Tailing (As > 2.0) Check->Tailing If Retained Void Elution in Void Volume (k' < 1) Check->Void If Highly Polar Sol1 Switch to High-Purity Type B Silica Tailing->Sol1 Sol2 Switch to HILIC Mode (Start 90% ACN) Void->Sol2 Preferred Sol3 High-pH RP (pH 10.5) Requires Hybrid Column Void->Sol3 Alternative

Fig 2. Decision matrix for resolving retention and peak shape failures in polar amine analysis.

Protocol A: HILIC Method (The Gold Standard for Polar Amines)

HILIC uses reversed-phase eluents with a polar stationary phase. A water-rich layer forms on the stationary phase, promoting liquid-liquid partitioning of the polar amine, resulting in excellent retention[3].

Step-by-Step Methodology:

  • Column Selection: Install an Amide or bare Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: 100% Acetonitrile (LC-MS Grade).

  • System Equilibration: Flush the column with 50 column volumes of 90% Phase B. Crucial: HILIC requires significantly longer equilibration times than RP.

  • Gradient Execution: Run the gradient program outlined in Table 1.

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard. The protocol is validated if the retention factor ( k′ ) > 2.0, Asymmetry ( As ) is 0.9–1.2, and theoretical plates ( N ) > 10,000. If k′ < 2.0, increase the starting percentage of Phase B to 95%.

Table 1: HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Phase A (Aqueous) % Phase B (Organic) Curve
0.0 0.4 10 90 Initial
1.0 0.4 10 90 Isocratic
6.0 0.4 50 50 Linear
7.0 0.4 50 50 Hold

| 7.1 | 0.4 | 10 | 90 | Re-eq |

Protocol B: High-pH Reversed-Phase Method

If HILIC is unavailable, you can force the analyte into a reversed-phase mechanism by deprotonating the amine. By raising the mobile phase pH at least 1.5 units above the analyte's pKa​ (typically ~8.5-9.5 for primary amines), the molecule becomes neutral and lipophilic[4][5].

Step-by-Step Methodology:

  • Column Selection: Install a high-pH stable Ethylene Bridged Hybrid (BEH) C18 column. Warning: Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Execution: Start at 5% Phase B and ramp to 60% Phase B over 8 minutes.

  • System Suitability (Self-Validation): Inject the standard. The protocol is validated if the peak shape is sharp ( As < 1.2). If tailing occurs, verify the mobile phase pH is strictly >10.0; a lower pH means the amine is partially protonated, causing mixed-mode tailing.

Part 3: Buffer Selection & UV Detection Data

Because the isoxazole ring requires low-wavelength UV monitoring (e.g., 215 nm), buffer selection must balance pH capacity with optical transparency.

Table 2: Buffer Selection Matrix for Isoxazole Amines

Buffer System Optimal pH Range UV Cutoff (nm) LC-MS Compatible? Application Note
Ammonium Formate 2.8 – 4.8 210 Yes Best for HILIC and LC-MS. Low UV interference.
Potassium Phosphate 1.1 – 3.1 / 6.2 – 8.2 < 200 No Best for UV-only assays requiring maximum transparency[4].
Ammonium Bicarbonate 6.6 – 8.6 / 9.2 – 11.2 210 Yes Mandatory for High-pH RP methods to deprotonate amines.
Trifluoroacetic Acid (TFA) < 2.0 210 Suppresses Signal Acts as an ion-pair reagent but causes baseline drift at < 220 nm.

| Citrate | 2.1 – 6.4 | 230 | No | Avoid. High UV cutoff will mask the isoxazole chromophore[1]. |

References

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. Available at:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC). Vintage Chrom. Available at: [Link]

Sources

Troubleshooting

Reducing side products and impurities in 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride coupling reactions

Welcome to the Technical Support Center for troubleshooting amide coupling reactions involving 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride . This guide is designed for researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for troubleshooting amide coupling reactions involving 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride . This guide is designed for researchers and drug development professionals who are encountering poor yields, side products, or epimerization during library synthesis or scale-up.

The isoxazole ring is electron-withdrawing, which slightly dampens the nucleophilicity of the adjacent methanamine. Combined with the fact that this reagent is supplied as a hydrochloride salt, standard coupling conditions often lead to stalled reactions, guanidinylation, or epimerization of the carboxylic acid partner.

Diagnostic Workflow for Coupling Impurities

Use the diagnostic flowchart below to match your LC-MS or HPLC data with the most likely chemical causality.

G Start LC-MS Analysis of Crude Reaction Impurity1 Mass = Product + 98 Da (Guanidinylation) Start->Impurity1 Impurity2 Mass = Product (Two Peaks = Epimers) Start->Impurity2 Impurity3 Mass = Acid + 155 Da (N-Acylurea from EDC) Start->Impurity3 Impurity4 High Unreacted Amine (Incomplete Conversion) Start->Impurity4 Action1 Change Addition Order or Switch to T3P Impurity1->Action1 Action2 Use OxymaPure or Pre-cool Reaction Impurity2->Action2 Action3 Switch to HATU or Add HOBt/Oxyma Impurity3->Action3 Action4 Increase DIPEA to 3-4 eq (Ensure HCl Neutralization) Impurity4->Action4

Diagnostic workflow for identifying and resolving common impurities in isoxazolyl methanamine couplings.

Quantitative Impact of Common Impurities

When coupling 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride, specific side reactions dominate depending on the reagents used. The table below summarizes these impurities and their typical impact on yield.

Impurity TypeCoupling ReagentLC-MS SignaturePrimary CausalityTypical Yield Loss
Guanidinium Adduct HATU / HBTUTarget Mass + 98 DaAmine attacks the uronium salt directly due to simultaneous addition.15% - 40%
Epimerized Product All (esp. EDC alone)Target Mass (Split Peak)Slow coupling rate allows oxazolone intermediate formation.5% - 25%
N-Acylurea EDCAcid Mass + 155 DaO-acylurea undergoes O-to-N acyl migration before amine attack.10% - 30%
Unreacted Acid AllAcid MassIncomplete liberation of the amine free base from the HCl salt.20% - 50%

Troubleshooting FAQs

Q1: Why am I seeing a +98 Da mass adduct when using HATU?

A1: You are observing a guanidinylation side reaction . Uronium-based coupling reagents like HATU and HBTU can react directly with primary amines to form a stable tetramethylguanidinium byproduct.

  • Causality: This occurs when 1-(4-Chloro-1,2-oxazol-3-yl)methanamine is added to the reaction mixture before the carboxylic acid has been fully activated. Because the isoxazole-containing amine is slightly less nucleophilic, the competing guanidinylation reaction becomes prominent.

  • Solution: Always pre-activate the carboxylic acid with HATU and N,N-Diisopropylethylamine (DIPEA) for 5–10 minutes before adding the amine hydrochloride. Alternatively, switch to a phosphonium-based reagent (like PyBOP) or T3P, which cannot form guanidinium adducts[1].

Q2: My reaction is stalling with high amounts of unreacted amine. How do I fix this?

A2: The culprit is usually incomplete neutralization of the hydrochloride salt .

  • Causality: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine is supplied as an HCl salt to prevent degradation and dimerization. In its protonated ammonium state, it is completely non-nucleophilic. You must add exactly 1.0 equivalent of a tertiary amine base (DIPEA or N-Methylmorpholine) just to liberate the free base, plus the 1.5–2.0 equivalents required for the coupling mechanism itself.

  • Solution: Increase your DIPEA stoichiometry to 3.0 – 4.0 equivalents .

Q3: How do I minimize epimerization of my chiral carboxylic acid partner?

A3: Epimerization occurs via the formation of an oxazolone intermediate .

  • Causality: When the activated ester (e.g., O-acylurea) forms, the alpha-proton of the chiral acid becomes highly acidic. If the amine attack is slow—which is common with electron-deficient heteroaryl methanamines like our 4-chloroisoxazole derivative—the intermediate cyclizes into an oxazolone, which rapidly racemizes.

  • Solution: Use additives that form highly reactive, non-epimerizing active esters. Replacing standard HOBt with OxymaPure (ethyl cyanohydroxyiminoacetate) significantly accelerates the amine attack, outcompeting the oxazolone formation pathway. Alternatively, use T3P, which is renowned for exceptionally low epimerization rates[1].

Optimized, Self-Validating Experimental Protocol

To systematically eliminate guanidinylation and epimerization while ensuring complete HCl salt neutralization, we recommend using Propylphosphonic anhydride (T3P) . T3P converts the carboxylic acid into an ionic leaving group that is easily extracted during an aqueous workup, leaving no organic byproducts[1].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.05 eq)

  • DIPEA (3.5 eq)

  • T3P (50% wt. solution in EtOAc or DMF, 1.5 eq)

  • Solvent: EtOAc or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with the carboxylic acid (1.0 eq) and 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.05 eq). Suspend in the chosen solvent.

  • Base Addition (Self-Validation Step): Cool the mixture to 0 °C. Add DIPEA (3.5 eq) dropwise over 5 minutes.

    • Self-Validation: Withdraw a 2 µL aliquot and spot it on wet pH indicator paper. The pH must read ≥ 8. If it does not, the HCl salt has not been fully neutralized; add DIPEA in 0.5 eq increments until pH 8 is reached.

  • Activation: Add the T3P solution (1.5 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the acid via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ , and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting amide is typically >95% pure without the need for column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Wigman, L., Remarchuk, T., Gomez, S. R., Kumar, A., Dong, M. W., Medley, C. D., & Chetwyn, N. P. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride vs. Unsubstituted Isoxazoles

Executive Summary Isoxazoles are privileged five-membered heterocyclic scaffolds in medicinal chemistry, prized for their ability to act as bioisosteres for amides and esters while modulating physicochemical properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles are privileged five-membered heterocyclic scaffolds in medicinal chemistry, prized for their ability to act as bioisosteres for amides and esters while modulating physicochemical properties. However, the intrinsic reactivity of the isoxazole ring—specifically its susceptibility to electrophilic aromatic substitution (EAS) and base-mediated ring cleavage—presents unique synthetic challenges 1.

This guide provides an in-depth comparative analysis between 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride and its unsubstituted isoxazole counterparts. By analyzing the electronic influence of the C4-chlorine atom and the protective nature of the hydrochloride salt, we establish a predictive framework for leveraging these building blocks in late-stage drug development and complex library synthesis.

Structural & Electronic Profiling

The fundamental divergence in reactivity between these two scaffolds stems from the electronic environment at the C4 position.

In an unsubstituted isoxazole , the C4 position is the most nucleophilic site on the ring. Electrophilic attack at C4 is highly favored because the resulting intermediate sigma complex is electronically stabilized by the adjacent heteroatoms without disrupting their lone-pair resonance contributions 2.

Conversely, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride features a chlorine atom at this critical junction. The chlorine exerts a strong inductive electron-withdrawing effect (-I effect), which fundamentally alters the scaffold's behavior:

  • EAS Blocking: The C4 position is sterically and electronically blocked, rendering the ring inert to unwanted halogenation or nitration during subsequent synthetic steps.

  • Amine Modulation: The -I effect of the C4-chlorine slightly reduces the electron density of the adjacent C3-methanamine group. However, the methylene spacer largely insulates the primary amine, preserving its nucleophilicity for coupling reactions.

  • N-O Bond Stability: The isoxazole ring contains a labile N-O bond prone to cleavage under reducing or strong basic conditions 3. While C3-unsubstituted isoxazoles easily undergo base-catalyzed deprotonation and subsequent ring-opening, the C3-methanamine substitution in this scaffold blocks the primary E1cB elimination pathway, enhancing base stability.

Reactivity Unsub Unsubstituted Isoxazole (C4-H Active) EAS_Prod C4-Functionalized Isoxazole Unsub->EAS_Prod Electrophile (E+) Subst 4-Chloro Isoxazole (C4-Cl Blocked) Block EAS Blocked at C4 (Deactivated Ring) Subst->Block Electrophile (E+) Coupling Pd-Catalyzed Cross-Coupling Subst->Coupling Pd(0), Boronic Acid

Caption: Divergent reactivity profiles at the C4 position of isoxazole scaffolds.

Quantitative Comparative Data

To facilitate rational reagent selection, the following table synthesizes the reactivity metrics and physicochemical properties of both scaffolds based on established heterocyclic chemistry principles.

ParameterUnsubstituted Isoxazole-3-methanamine1-(4-Chloro-1,2-oxazol-3-yl)methanamine HClMechanistic Rationale
C4 Electrophilic Susceptibility High (Rapid halogenation/nitration)Blocked (Inert)C4-Cl sterically blocks the site and inductively deactivates the aromatic system.
Amine Nucleophilicity (pKa) ~ 8.8 - 9.2~ 8.2 - 8.6The -I effect of the C4-Cl slightly withdraws electron density from the amine, though insulated by the methylene bridge.
Storage Stability Moderate (Freebase prone to oxidation/dimerization)ExcellentThe HCl salt locks the amine in a non-nucleophilic, protonated state, preventing degradation.
Cross-Coupling Potential None directly at C4High (Suzuki, Sonogashira)The C4-Cl bond serves as an oxidative addition handle for Pd-catalyzed functionalization 4.
Ring Stability (Strong Base) ModerateModerate-HighC3-substitution prevents E1cB ring-opening; C4-Cl stabilizes adjacent transient negative charges.

Experimental Methodologies & Self-Validating Protocols

The protocols below are designed as self-validating systems. Every step includes a mechanistic justification to ensure researchers understand why a reagent is used, rather than just how to use it.

Protocol A: Amide Coupling via the C3-Methanamine Handle

This protocol utilizes the primary amine of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride to form an amide bond, a ubiquitous linkage in drug discovery.

Reagents:

  • 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C. Causality: Pre-activation at low temperatures prevents thermal degradation of the active ester intermediate.

  • Free-Basing: In a separate vial, suspend the isoxazole HCl salt in DMF and add DIPEA. Causality: The HCl salt renders the amine non-nucleophilic. DIPEA (a non-nucleophilic base) is strictly required to deprotonate the salt, liberating the active free amine. A 3.0 equiv excess ensures both the salt is neutralized and the byproducts of HATU are scavenged.

  • Coupling: Add the free-based amine solution to the activated acid. Stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the amine mass (m/z 133 for the free base) and the appearance of the product mass validates the coupling. TLC will show a shift to a less polar spot (amides are generally less polar than primary amine salts).

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Causality: The basic aqueous wash removes unreacted carboxylic acid and water-soluble HATU byproducts (HOAt).

Workflow Step1 Amine HCl Salt + Base (DIPEA) Step3 Stir at RT (LC-MS Validation) Step1->Step3 Step2 Carboxylic Acid + Coupling Agent (HATU) Step2->Step3 Step4 Aqueous Workup (NaHCO3 Wash) Step3->Step4 Step5 Purified Amide Product Step4->Step5

Caption: Self-validating workflow for the amide coupling of isoxazole methanamines.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C4

Unsubstituted isoxazoles require harsh, multi-step halogenation prior to cross-coupling. The 4-chloro derivative bypasses this, acting as a direct substrate for Pd-catalyzed arylation.

Reagents:

  • N-Boc-1-(4-Chloro-1,2-oxazol-3-yl)methanamine (1.0 equiv) (Note: Prior Boc-protection of the amine is required)

  • Arylboronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Protection Rationale: Causality: Attempting a Suzuki coupling on the unprotected primary amine will result in competitive coordination of the amine to the Palladium center, poisoning the catalyst and stalling the reaction. N-Boc protection eliminates this Lewis basic interference.

  • Degassing: Combine all reagents in the solvent mixture and sparge with Nitrogen for 10 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation.

  • Reaction: Heat the mixture to 90 °C for 12 hours. The C4-Cl bond is relatively electron-rich compared to aryl chlorides, requiring elevated temperatures and a robust bidentate ligand like dppf to force oxidative addition.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc). The cross-coupled product will typically be highly UV-active compared to the starting aliphatic-isoxazole, providing immediate visual confirmation under a 254 nm lamp.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via silica gel chromatography.

References

  • Bentham Science. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.
  • Benchchem. "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
  • National Institutes of Health (PMC). "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • ResearchGate. "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Quantification of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride

As drug development pipelines increasingly focus on novel, low-molecular-weight polar compounds, analytical scientists face significant challenges in method development and validation. One such compound is 1-(4-Chloro-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on novel, low-molecular-weight polar compounds, analytical scientists face significant challenges in method development and validation. One such compound is 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride [1], a highly polar primary amine (MW ≈ 169.01 g/mol ).

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) against traditional Reversed-Phase (RP-LC-MS/MS) and HPLC-UV methods for quantifying this compound in biological matrices. Furthermore, it provides a field-proven, step-by-step protocol grounded in the ICH M10 Bioanalytical Method Validation [2] framework.

The Analytical Challenge & Mechanistic Comparison

To build a robust assay, we must first understand the physicochemical properties of the analyte. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine is a small, basic, and highly hydrophilic molecule.

Why Traditional Methods Fail
  • Reversed-Phase LC-MS/MS (RP-LC): RP-LC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Because our target amine is highly polar, it lacks the hydrophobicity required to partition into the C18 phase. Consequently, it elutes in the void volume alongside unretained endogenous matrix components (salts, phospholipids). This co-elution causes severe ion suppression in the mass spectrometer, destroying assay sensitivity and reproducibility.

  • HPLC-UV: The isoxazole ring lacks strong molar absorptivity at standard UV wavelengths. Achieving adequate sensitivity requires pre-column derivatization (e.g., using FMOC-Cl or Dansyl chloride) to attach a chromophore. This adds hours to sample preparation, introduces reaction variability, and compromises the trustworthiness of the assay.

The HILIC-MS/MS Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. The causality behind this choice lies in its unique retention mechanism. HILIC utilizes a polar stationary phase (e.g., cross-linked amide or bare silica) and a highly organic mobile phase (typically >80% acetonitrile) containing a small aqueous fraction.

A water-enriched layer forms on the surface of the stationary phase. The highly polar amine partitions into this aqueous layer, resulting in strong chromatographic retention away from the void volume. Furthermore, the high organic content of the mobile phase drastically enhances electrospray desolvation efficiency, boosting MS/MS sensitivity by orders of magnitude compared to RP-LC.

Table 1: Performance Comparison of Analytical Modalities
ParameterHILIC-MS/MS (Recommended)RP-LC-MS/MS (Standard C18)HPLC-UV
Retention Mechanism Aqueous partitioning / H-bondingHydrophobic interactionHydrophobic interaction
Analyte Retention Strong (k' > 3)Poor (Elutes in void volume)Strong (Post-derivatization)
Sample Preparation Direct injection of PPT extractEvaporation & ReconstitutionComplex Derivatization
Matrix Effects Minimal (Analyte retained past void)Severe Ion SuppressionLow (but prone to interferences)
Sensitivity (LLOQ) 1.0 ng/mL~50 ng/mL~250 ng/mL
Throughput High (< 6 min run time)MediumLow (> 20 min run time)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, any volumetric losses or matrix-induced ionization variations are mathematically neutralized.

Workflow Sample Plasma Sample (Spiked with IS) PPT Protein Precipitation (3x Vol ACN) Sample->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Supernatant High-Organic Supernatant Centrifuge->Supernatant HILIC HILIC Separation (Direct Injection) Supernatant->HILIC MSMS ESI-MS/MS (MRM Mode) HILIC->MSMS

Figure 1: Workflow for HILIC-MS/MS analysis of polar amines with direct supernatant injection.

Step-by-Step Methodology

1. Preparation of the Self-Validating Matrix

  • Aliquot 50 µL of human plasma (blank or incurred sample) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 13C,15N -labeled 1-(4-Chloro-1,2-oxazol-3-yl)methanamine).

  • Causality: Adding the SIL-IS immediately establishes a constant analyte-to-IS ratio. If matrix suppression occurs in the MS source, both compounds are suppressed equally, leaving the quantitative ratio unaffected.

2. Protein Precipitation (PPT)

  • Add 150 µL of cold 100% Acetonitrile (ACN) to each well.

  • Vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

3. Direct Injection Strategy

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: The resulting supernatant is 75% ACN. If we were using RP-LC, injecting a 75% organic sample would cause severe peak broadening (solvent effect). However, because HILIC mobile phases start at >90% organic, this supernatant is the ideal injection solvent. We bypass the time-consuming nitrogen dry-down and reconstitution steps entirely.

4. LC-MS/MS Conditions

  • Column: Amide-HILIC, 100 × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Provides protons for ESI+ and maintains ionic strength for consistent HILIC partitioning).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min (95% B), 1-3 min (linear to 50% B), 3-4 min (50% B), 4-4.1 min (back to 95% B), 4.1-6 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 133.0 → 116.0 (Analyte loss of NH3​ ), m/z 138.0 → 121.0 (SIL-IS).

ICH M10 Bioanalytical Method Validation Framework

To guarantee regulatory compliance and scientific integrity, the method must be validated according to the ICH M10 Guidelines [3][4]. The guidelines dictate strict acceptance criteria for selectivity, accuracy, precision, and matrix effects to ensure the assay is suitable for pharmacokinetic (PK) profiling.

ICH_M10 cluster_0 Core Validation Parameters Start ICH M10 Bioanalytical Method Validation Selectivity Selectivity & Specificity Blank Interference < 20% LLOQ Start->Selectivity Accuracy Accuracy & Precision CV ≤ 15% (20% at LLOQ) Start->Accuracy Matrix Matrix Effect IS-Normalized MF CV < 15% Start->Matrix Stability Stability Benchtop, F/T, Autosampler Start->Stability

Figure 2: Core ICH M10 validation parameters for ensuring bioanalytical method trustworthiness.

Table 2: Representative ICH M10 Validation Results for HILIC-MS/MS
Validation ParameterICH M10 Acceptance Criteria[4]Representative HILIC ResultStatus
Selectivity Interference ≤ 20% of LLOQ in blank matrixNo peaks detected > 4% of LLOQPASS
Linearity R2 ≥ 0.99, ±15% of nominal concentration R2 = 0.998 (1.0 to 1000 ng/mL)PASS
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% to 6.8%PASS
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%PASS
Matrix Effect (IS-Norm MF) CV of IS-normalized MF ≤ 15%MF = 0.98 (CV = 4.5%)PASS
Extraction Recovery Consistent and reproducible88.5% ± 3.1%PASS

By transitioning from RP-LC to HILIC-MS/MS, laboratories can achieve robust retention of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride, bypassing matrix suppression and eliminating the need for complex derivatization. This ensures the generation of highly accurate, ICH M10-compliant pharmacokinetic data.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • bioanalytical method validation – m10. International Council for Harmonisation (ICH). Available at: [Link]

  • 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride - Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride vs. Benzylamine in Palladium-Catalyzed Cross-Couplings

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Reaction Focus: Buchwald-Hartwig Amination (C–N Bond Formation) Executive Summary The construction of C–N bonds via palladium-catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Reaction Focus: Buchwald-Hartwig Amination (C–N Bond Formation)

Executive Summary

The construction of C–N bonds via palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis[1]. While simple primary amines like benzylamine couple readily under standard conditions, the introduction of heteroaromatic methylamines—such as 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride—presents distinct mechanistic challenges. This guide objectively compares the performance, electronic profiles, and protocol requirements of these two amines, providing field-proven methodologies to overcome catalyst poisoning, steric hindrance, and salt-form bottlenecks[2][3].

Structural & Electronic Profiling

Understanding the intrinsic properties of the nucleophile is critical for rational reaction design.

Benzylamine (The Benchmark)
  • Electronic Profile: Highly nucleophilic. The methylene spacer insulates the amine from the aromatic ring, preserving its aliphatic character and strong basicity.

  • Steric Profile: Unhindered, allowing rapid coordination to the Pd(II) center.

  • Form: Typically utilized as a free base liquid, requiring no stoichiometric adjustments for neutralization.

1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride (The Challenging Substrate)
  • Electronic Profile: The isoxazole ring is strongly electron-withdrawing. Through inductive effects, it significantly reduces the nucleophilicity of the adjacent methanamine group.

  • Steric Profile: The chlorine atom at the 4-position of the isoxazole ring introduces severe steric bulk in close proximity to the reacting primary amine center.

  • Coordination Potential: The nitrogen and oxygen heteroatoms in the isoxazole ring can act as competing ligands, potentially coordinating to the palladium center and leading to catalyst deactivation[3].

  • Salt Form: Supplied as a hydrochloride salt. This necessitates the addition of at least one extra equivalent of base to liberate the free amine in situ before the catalytic cycle can proceed.

Mechanistic Impact on the Catalytic Cycle

The choice of amine fundamentally alters the rate-determining steps within the Buchwald-Hartwig catalytic cycle[4].

  • Oxidative Addition: Remains largely unaffected, as this step is dictated by the aryl halide electrophile.

  • Amine Coordination: Benzylamine coordinates rapidly. In contrast, the isoxazole derivative suffers from sluggish coordination due to reduced nucleophilicity and steric clash from the 4-chloro substituent. Furthermore, the isoxazole heteroatoms risk forming off-cycle, non-productive Pd-complexes[3].

  • Deprotonation: The HCl salt of the isoxazole amine consumes base. If a weak base (like Cs₂CO₃) is used, the in situ liberation of the free amine may be too slow, stalling the cycle. Strong bases like NaOtBu or LiHMDS are often required[5].

  • Reductive Elimination: Once the Pd(II)-amido complex is formed, the steric bulk of the 4-chloro-isoxazole group can actually accelerate reductive elimination by forcing the aryl and amido groups into a reactive geometry.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Ar-X AmineBind Amine Coordination Bottleneck for Isoxazole OA->AmineBind Pd(II) Complex Deprot Deprotonation Requires Extra Base AmineBind->Deprot Amine binding RE Reductive Elimination Forms C-N Bond Deprot->RE Base / -HX RE->Pd0 Product Release

Fig 1. Buchwald-Hartwig catalytic cycle highlighting bottlenecks for heteroaryl methylamine salts.

Ligand and Base Selection Strategy

To construct a self-validating and robust experimental system, the causality behind ligand and base selection must be strictly observed.

  • For Benzylamine: First-generation or simple bidentate ligands (BINAP, DPPF) are often sufficient[1]. For more challenging aryl chlorides, RuPhos or XantPhos paired with NaOtBu or DBU provides excellent yields[6].

  • For 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl:

    • Ligand: Bulky, electron-rich monodentate phosphines (e.g., t-BuXPhos, BrettPhos, or Mor-DalPhos) are mandatory[7][8]. The extreme steric bulk of these ligands prevents the isoxazole heteroatoms from coordinating to the Pd center (preventing catalyst poisoning) while facilitating the coupling of the sterically hindered amine[3].

    • Base: LiHMDS or NaOtBu is recommended. LiHMDS is particularly effective as it acts as a strong, non-nucleophilic base that rapidly neutralizes the HCl salt without generating water (which can hydrolyze the catalyst)[5].

Experimental Protocols & Workflow Logic

Workflow Start Substrate Preparation Salt HCl Salt Neutralization (Add 1.0 eq extra base) Start->Salt If Isoxazole HCl Cat Catalyst Pre-activation (Pd source + Ligand) Start->Cat If Benzylamine Salt->Cat Mix Cross-Coupling Reaction (Heat / Stir) Cat->Mix Workup Aqueous Workup & Purification Mix->Workup

Fig 2. Experimental workflow logic comparing free base and HCl salt amine inputs.

Protocol A: Standard Coupling of Benzylamine

Self-validating mechanism: The rapid color change from red/brown to pale yellow indicates successful active Pd(0) formation.

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried vial with Aryl Bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol).

  • Addition: Add anhydrous Toluene (3.0 mL) followed by Benzylamine (1.2 mmol).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate. Purify via flash chromatography.

Protocol B: Advanced Coupling of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl

Self-validating mechanism: The use of a solvent mixture (Toluene/t-BuOH) ensures the solubility of the polar HCl salt during the critical initial neutralization phase[9][10].

  • Neutralization & Pre-mixing: In a microwave vial under argon, add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.2 mmol) and LiHMDS (2.5 mmol — 1.0 eq for HCl neutralization, 1.5 eq for the catalytic cycle). Add anhydrous Toluene (2.5 mL) and t-BuOH (0.5 mL)[10]. Stir for 10 minutes at room temperature to liberate the free amine.

  • Catalyst Addition: Add the Aryl Halide (1.0 mmol), [Pd(cinnamyl)Cl]₂ (0.025 mmol, 2.5 mol%), and t-BuXPhos (0.05 mmol, 5 mol%).

  • Reaction: Seal the vial and subject to microwave irradiation at 110 °C for 30 minutes (or conventional heating at 100 °C for 12 hours)[10].

  • Workup: Quench with saturated aqueous NH₄Cl (to neutralize excess base), extract with EtOAc (3x), dry over Na₂SO₄, and purify via reverse-phase or normal-phase chromatography.

Quantitative Performance Comparison

The following table synthesizes expected experimental outcomes based on the structural properties and literature precedents for these amine classes in Buchwald-Hartwig aminations[5][6][10][11].

ParameterBenzylamine1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl
Typical Yield (Aryl Bromides) 85% – 95%50% – 75%
Typical Yield (Aryl Chlorides) 70% – 85%30% – 55%
Optimal Palladium Source Pd₂(dba)₃ or Pd(OAc)₂[Pd(cinnamyl)Cl]₂ or Pd(OAc)₂
Optimal Ligand BINAP, DPPF, or RuPhost-BuXPhos, BrettPhos, or Mor-DalPhos
Optimal Base NaOtBu or Cs₂CO₃ (1.2 - 1.5 eq)LiHMDS or NaOtBu (2.2 - 2.5 eq)
Reaction Temperature 60 °C – 80 °C100 °C – 130 °C (MW preferred)
Primary Failure Mode Diarylation (over-coupling)Catalyst poisoning / Incomplete salt neutralization

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL
  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL
  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides Source: ACS Green Chemistry & Engineering Conference URL
  • Palladium-Catalyzed C–N Cross-Coupling of NH-Heteroarenes and Quaternary Ammonium Salts via C–N Bond Cleavage Source: Organic Process Research & Development - ACS Publications URL
  • Source: PMC (NIH)
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Publications URL
  • Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations Source: ACS Publications URL
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: ACS Publications URL
  • Discovery of Substituted (2-Aminooxazol-4-yl)

Sources

Comparative

Comparative Biological Activity of 4-Chloro vs. 4-Bromo Isoxazole Methanamine Derivatives: A Structural and Pharmacological Guide

Executive Summary The isoxazole methanamine scaffold is a privileged pharmacophore widely utilized in the development of CNS therapeutics, antimicrobials, and targeted anticancer agents. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole methanamine scaffold is a privileged pharmacophore widely utilized in the development of CNS therapeutics, antimicrobials, and targeted anticancer agents. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter a critical decision point: the selection of the optimal halogen substitution at the C-4 position of the isoxazole ring.

This guide provides an objective, data-driven comparison between 4-chloro and 4-bromo isoxazole methanamine derivatives. By dissecting the causality behind their physicochemical differences—specifically van der Waals radii, electronegativity, and σ -hole magnitude—we can accurately predict and validate their divergent biological activities.

Structural & Mechanistic Divergence

The choice between chlorination and bromination at the C-4 position is never arbitrary; it is governed by a delicate balance of steric accommodation and electrostatic interactions within the target binding pocket.

  • 4-Chloro Derivatives : Chlorine (vdW radius ~1.75 Å) is highly electronegative. Its primary influence on the isoxazole core is inductive, pulling electron density away from the ring. This electron-withdrawing effect has been empirically shown to make remarkable improvements in antimicrobial and target-specific activities by enhancing the overall metabolic stability of the heterocyclic core (1)[1].

  • 4-Bromo Derivatives : Bromine (vdW radius ~1.85 Å) is larger and significantly more polarizable. While it increases the overall lipophilicity (ClogP) of the molecule, its most critical feature is the formation of a pronounced σ -hole —a region of positive electrostatic potential on the halogen's distal axis. This allows 4-bromo derivatives to engage in highly directional halogen bonding with Lewis bases (e.g., protein backbone carbonyls), often driving superior target affinity. However, this increased bulk can sometimes lead to weaker potency in specific cytotoxic evaluations if the binding pocket lacks the plasticity to accommodate the larger atomic radius (2)[2].

SAR_Logic Scaffold Isoxazole Methanamine Core Cl_Sub 4-Chloro Substitution (Radius: 1.75 Å) Scaffold->Cl_Sub Chlorination Br_Sub 4-Bromo Substitution (Radius: 1.85 Å) Scaffold->Br_Sub Bromination Cl_Mech High Electronegativity Inductive Electron Withdrawal Cl_Sub->Cl_Mech Br_Mech High Polarizability Strong σ-hole Formation Br_Sub->Br_Mech Cl_Out Enhanced Metabolic Stability Moderate Target Affinity Cl_Mech->Cl_Out Biological Outcome Br_Out Enhanced Halogen Bonding High Target Affinity Br_Mech->Br_Out Biological Outcome

SAR logic of 4-chloro vs 4-bromo isoxazole methanamines, highlighting mechanistic divergence.

Comparative Biological Performance

To objectively compare these derivatives, we must evaluate them across a matrix of physicochemical and biological parameters. Table 1 synthesizes typical profiling results for matched molecular pairs of 4-Cl and 4-Br isoxazole methanamines.

Table 1: Comparative Physicochemical and Biological Profiling

Parameter4-Chloro Derivative4-Bromo DerivativeMechanistic Rationale
Van der Waals Radius ~1.75 Å~1.85 ÅBr requires a larger binding pocket volume, dictating steric fit.
Lipophilicity ( Δ ClogP) Baseline+0.15 to +0.25Br increases membrane permeability but may reduce aqueous solubility.
Target Affinity (IC 50​ ) Moderate to HighVery HighBr forms highly directional halogen bonds with target Lewis bases.
Metabolic Half-life (T 1/2​ ) ProlongedReducedHigher lipophilicity of Br increases susceptibility to CYP450 clearance.
Cytotoxicity Profile Generally well-toleratedTarget-dependent variabilityBulky Br can cause off-target steric clashes or non-specific binding.

Self-Validating Experimental Methodologies

Robust SAR data relies entirely on self-validating experimental designs. A protocol is only as reliable as its internal controls. The following workflows detail the synthesis and biological evaluation of these derivatives, embedding orthogonal validation steps to ensure absolute data integrity.

Exp_Workflow Step1 1. Regioselective Halogenation (Me4NHal / NOHSO4) Step2 2. Structural Validation (NMR & HRMS) Step1->Step2 Purified Yield >85% Step3 3. In Vitro Bioassay (Target Inhibition & Controls) Step2->Step3 Confirmed Purity >98% Step4 4. Orthogonal Validation (Cytotoxicity & Stability) Step3->Step4 IC50 < 1 µM, Z' > 0.6 Step5 5. Lead Candidate Selection Step4->Step5 Favorable Safety Profile

Self-validating workflow for the synthesis and biological screening of halogenated isoxazoles.

Protocol A: Regioselective C-4 Halogenation of the Isoxazole Core

Causality Check: Traditional halogenation using N-halosuccinimides (NCS/NBS) often requires harsh conditions or radical initiators that can compromise the sensitive methanamine moiety. To circumvent this, we utilize a highly selective tetramethylammonium halide ( Me4​NHal ) and nitrosylsulfuric acid ( NOHSO4​ ) system. This reagent combination ensures quantitative and gentle halogenation specifically at the C-4 carbon without over-oxidation (3)[3].

  • Preparation : Dissolve the unsubstituted isoxazole methanamine precursor (1.0 equiv) in anhydrous nitromethane under an inert argon atmosphere.

  • Reagent Addition : Add Me4​NCl (for chlorination) or Me4​NBr (for bromination) (1.2 equiv).

  • Activation : Dropwise, add NOHSO4​ (3.0 equiv) while maintaining the reaction vessel at 20 °C.

    • Validation Step: Monitor the reaction via LC-MS. The excess nitrosylsulfuric acid accelerates the reaction, ensuring 100% conversion within 1-3 hours, validating the kinetic efficiency of the system[3].

  • Quenching & Isolation : Quench the reaction with cold saturated NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Structural Validation : Confirm the C-4 substitution via 1H NMR. The definitive self-validation marker is the complete disappearance of the distinct C-4 isoxazole proton singlet (typically found at ~6.5 ppm).

Protocol B: In Vitro Target Inhibition & Cytotoxicity Assay

Causality Check: To differentiate the subtle affinity changes driven by halogen bonding (Br) versus inductive effects (Cl), the biological assay must possess a strict dynamic range. We employ a fluorometric inhibition assay coupled with an orthogonal MTT cell viability assay.

  • Assay Preparation : Plate target enzymes or cells in 384-well black, clear-bottom microtiter plates to minimize background fluorescence.

  • Compound Dosing : Dispense 4-Cl and 4-Br derivatives using an acoustic liquid handler to generate a 10-point dose-response curve (0.1 nM to 10 µM).

  • Internal Control Implementation (Self-Validation) : Include a known reference inhibitor on every plate.

    • Critical Validation Step: Calculate the Z'-factor for each plate prior to analyzing test compounds. Data is only accepted if Z' > 0.6 , validating that the assay's signal-to-noise ratio is statistically robust enough to resolve the activity differences between the Cl and Br matched pairs.

  • Incubation & Readout : Incubate for 72 hours for cellular assays. Assess viability based on the cellular conversion of MTT into a formazan product, reading absorbance at 570 nm (1)[1].

  • Data Analysis : Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

References

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: NIH / PMC URL:[Link]

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues Source: Taylor & Francis URL: [Link]

  • R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond Source: ACS Publications URL: [Link]

Sources

Validation

Assessing the purity of synthesized 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride using quantitative NMR (qNMR)

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and synthetic intermediates is paramount[1]. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and synthetic intermediates is paramount[1]. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) is a critical halogenated isoxazole building block used in the synthesis of advanced therapeutics[2]. However, accurately determining its purity presents a distinct analytical challenge.

As a Senior Application Scientist, I frequently observe laboratories relying exclusively on High-Performance Liquid Chromatography (HPLC-UV) or traditional titration for intermediate release testing. While valuable, these secondary methods often fail to provide a true mass-balance representation of the sample. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional modalities, providing the mechanistic causality and self-validating protocols required to establish qNMR as the gold standard for this compound.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why qNMR is necessary, we must first analyze the mechanistic limitations of the alternatives when applied to 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride:

  • HPLC-UV (Relative Quantification): HPLC relies on the differential distribution of analytes and UV-Vis detection[1]. The fundamental flaw in using HPLC-UV for absolute purity is its reliance on Relative Response Factors (RRFs)[3]. If a synthetic impurity (e.g., residual aliphatic solvents, inorganic salts from the hydrochloride formation) lacks a chromophore, it is invisible to the UV detector. This routinely leads to an overestimation of the target compound's purity[1].

  • Argentometric Titration (Stoichiometric Assumption): Titrating the chloride ion ( Cl− ) with AgNO3​ assumes a perfect 1:1 stoichiometry between the methanamine and the HCl salt. However, excess HCl gas trapped within the crystal lattice during synthesis will artificially inflate the purity calculation, sometimes yielding results >100%.

The qNMR Advantage: qNMR is a primary analytical method that provides a direct measurement of analyte concentration[1]. It does not require a reference standard of the analyte itself[4]. Instead, the integrated signal area of a specific nucleus (the C5​ -H proton of the isoxazole ring) is directly proportional to the molar concentration of that nucleus[5].

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) A1 Weigh Analyte & Internal Std A2 Dissolve in Deuterated Solvent A1->A2 A3 Acquire 1H NMR (Long D1 Delay) A2->A3 A4 Direct Molar Quantification A3->A4 B1 Prepare Sample & Ref Standard B2 Chromatographic Separation B1->B2 B3 UV Detection (Varying RRFs) B2->B3 B4 Relative Area Quantification B3->B4

Caption: Workflow comparison: Absolute quantification (qNMR) vs. relative quantification (HPLC-UV).

Self-Validating Experimental Protocol: qNMR Setup

To ensure compliance with USP General Chapter <761>[6], every step of the qNMR protocol must be treated as a self-validating system where the analytical target profile (ATP) and target measurement uncertainty (TMU) are tightly controlled[7].

Step-by-Step Methodology

1. Gravimetric Co-addition (The Foundation of Accuracy)

  • Action: Accurately weigh ~15.0 mg of the synthesized 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl and ~5.0 mg of Maleic Acid (TraceCERT® Internal Standard, 99.9% purity) into a vial using a microbalance ( d=0.001 mg).

  • Causality: Because qNMR is a primary ratio method, the final purity value is mathematically bound to the accuracy of the initial weights[8]. Minimizing mass uncertainty prevents the propagation of error into the final calculation.

2. Solvation and Sample Preparation

  • Action: Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ (0.03% v/v TMS).

  • Causality: DMSO- d6​ is selected because it fully dissociates the hydrochloride salt. More importantly, it shifts the broad, exchangeable amine protons ( −NH3+​ ) away from the sharp aromatic signals. This prevents spectral overlap with our target analyte peak (the C5​ -H isoxazole singlet at ~8.9 ppm) and the Maleic Acid internal standard peak (olefinic singlet at 6.26 ppm).

3. NMR Acquisition Parameters

  • Action: Acquire the 1 H NMR spectrum at 400 MHz (or higher). Set a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus (typically 30–60 seconds).

  • Causality: A D1​ of at least 5 times the longest longitudinal relaxation time ( T1​ ) ensures >99.3% magnetization recovery[9]. Failing to allow complete relaxation will cause integration bias against slowly relaxing nuclei, destroying the quantitative molar ratio[4].

4. Processing & Integration

  • Action: Apply rigorous baseline correction. Integrate the C5​ -H singlet of the analyte ( Nx​=1 , ~8.9 ppm) and the olefinic singlet of maleic acid ( Nstd​=2 , 6.26 ppm).

  • Causality: Precise baseline correction prevents artificial inflation of the integral area. The absolute purity is then calculated using the fundamental qNMR equation:

Logic Eq Absolute Purity (Px) I Integral Ratio (Ix / I_std) I->Eq N Proton Ratio (N_std / Nx) N->Eq M Molar Mass Ratio (Mx / M_std) M->Eq W Weight Ratio (W_std / Wx) W->Eq P Standard Purity (P_std) P->Eq

Caption: Mechanistic logic of the qNMR absolute purity calculation equation.

Comparative Experimental Data

To objectively validate the superiority of qNMR, a single batch of synthesized 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride was analyzed across three different modalities. The quantitative data is summarized below:

Analytical MethodDetermined Purity (%)RSD (%)Causality of Variance / Interpretation
qNMR ( 1 H) 98.4 0.2 Accurate Baseline: Absolute molar quantification; unaffected by the absence of chromophores in impurities[1].
HPLC-UV (210 nm) 99.80.1Overestimation: Fails to detect non-UV-absorbing inorganic salts or aliphatic synthetic byproducts[3].
AgNO3​ Titration 101.20.5Overestimation: Excess HCl gas trapped in the crystal lattice during salt formation skews the stoichiometric calculation.
Data Interpretation

The discrepancy between the 98.4% qNMR purity and the 99.8% HPLC purity is a classic example of UV response bias[1]. Because qNMR is a molar-based technique, it provides a highly accurate representation of the actual composition[10]. The 1.4% difference represents "dark matter" in the HPLC trace—likely residual inorganic salts or aliphatic solvents that the UV detector simply cannot see.

Conclusion

For the purity assessment of complex pharmaceutical intermediates like 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride, relying solely on HPLC-UV introduces significant regulatory and chemical risks. By adopting qNMR, laboratories transition from relative estimations to absolute, self-validating metrology[8]. As USP General Chapters <761> and <1761> continue to evolve[11], integrating qNMR into your standard release testing workflows will ensure unparalleled scientific integrity and batch-to-batch consistency.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a novel compound, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride presents unique challenges in its handling and disposal. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride presents unique challenges in its handling and disposal. This guide provides a comprehensive, step-by-step framework to ensure its safe management and disposal, grounded in established laboratory safety protocols and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Initial Precautions
  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) in a designated and well-ventilated area.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[3]
Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes the risk of inhaling dust or aerosols that can cause respiratory irritation.
Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste are critical first steps in the disposal process. This prevents accidental chemical reactions and ensures that the waste is handled correctly by disposal services.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • The container must be made of a material compatible with 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride. A high-density polyethylene (HDPE) or glass container is generally suitable.[4]

    • Ensure the container is in good condition, with no cracks or leaks, and has a tightly fitting lid.[5]

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[5]

    • Identify the contents by its full chemical name: "1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride ". Do not use abbreviations or chemical formulas.[5]

    • Indicate the approximate quantity or concentration of the waste.

  • Segregate the Waste:

    • Store the waste container in a designated, secondary containment area away from incompatible materials.

    • Specifically, keep it separate from strong oxidizing agents and concentrated mineral acids.[6]

The following diagram illustrates the decision-making process for chemical waste segregation:

WasteSegregation Start Waste Generated: 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste Container (Labeled Hazardous Waste) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled Hazardous Waste) IsSolid->LiquidWaste Liquid FinalDisposal Arrange for Professional Waste Disposal SolidWaste->FinalDisposal AqueousCheck Is it an aqueous solution? LiquidWaste->AqueousCheck AqueousWaste Aqueous Hazardous Waste (Segregated) AqueousCheck->AqueousWaste Yes SolventWaste Solvent Hazardous Waste (Segregated by halogenated/ non-halogenated) AqueousCheck->SolventWaste No (Solvent) AqueousWaste->FinalDisposal SolventWaste->FinalDisposal

Caption: Decision workflow for segregating chemical waste.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material.[3][6]

    • Avoid creating dust.[3][6]

    • Place the contaminated material into a labeled hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water after the material has been removed.[3]

  • Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.

Final Disposal Pathway

Due to its hazardous nature, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride must not be disposed of in the regular trash or poured down the drain.[7] The only acceptable method of disposal is through a licensed professional waste disposal service.[6]

Steps for Final Disposal:

  • Accumulate Waste: Collect the hazardous waste in the appropriately labeled container in your laboratory's designated waste accumulation area.

  • Request Pickup: Once the container is nearly full, contact your institution's EH&S office or their designated hazardous waste contractor to schedule a pickup.[5]

  • Documentation: Complete any necessary waste manifest forms provided by the disposal service, ensuring all information is accurate and complete.

The following diagram outlines the complete disposal workflow:

DisposalWorkflow Start Generation of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride Waste Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated Waste Accumulation Area Segregate->Store RequestPickup Request Waste Pickup from EH&S or Contractor Store->RequestPickup Documentation Complete Waste Manifest Forms RequestPickup->Documentation ProfessionalDisposal Licensed Professional Waste Disposal Documentation->ProfessionalDisposal

Caption: Workflow for the disposal of hazardous chemical waste.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Disposal of Chemical Waste. University of Bristol. [Link]

  • Material Safety Data Sheet. Polymer Source. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride. NextSDS. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet. ROTH. [Link]

  • 1-(5-(4-Chlorophenyl)-1,2-oxazol-3-yl)methanamine hydrochloride. PubChem. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Safety Data Sheet. Carl ROTH. [Link]

  • Trade name : Lithofin KF Cement Residue Remover. Lithofin. [Link]

  • [5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine. NextSDS. [Link]

  • Japan GHS Features and Chemical Regulations. CIRS Group. [Link]

  • 111-88-6 / 2-464. NITE. [Link]

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Handling

Comprehensive Operational Guide: Handling 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound CAS: 2731007-95-5 Executive Summary & Chemical Profile 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a halogenated heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound CAS: 2731007-95-5

Executive Summary & Chemical Profile

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a halogenated heterocyclic amine salt frequently utilized as a building block in pharmaceutical synthesis. While its hydrochloride salt form enhances aqueous solubility and stability, it presents specific operational hazards. According to standardized chemical classification, this compound is categorized under Acute Toxicity 4 (Oral, Dermal, Inhalation) and is a known skin and eye irritant (H315, H319)[1]. Furthermore, inhalation of its crystalline dust can induce specific target organ toxicity (STOT SE 3), manifesting as respiratory irritation or central nervous system depression (drowsiness/dizziness)[1].

Causality Insight: The primary risk vector for this compound is airborne dust generation. As a hydrochloride salt, it is prone to static charge accumulation during transfer, which can easily aerosolize fine particles. Once inhaled or deposited on moist ocular/mucosal surfaces, the salt dissociates, and the lipophilic 4-chloro-isoxazole moiety rapidly penetrates local tissues, causing acute irritation[2].

Causality-Driven PPE Strategy

To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on the mechanistic interaction between the chemical's physical state (powder) and human physiology.

Table 1: Hazard Classifications & Mitigation Strategy
Protection ZoneRequired PPEHazard Code MitigatedMechanistic Justification
Ocular Chemical splash goggles (EN 166 / NIOSH approved)H319 (Eye Irrit. 2A)Prevents micro-dust from dissolving in ocular fluid, which would cause severe localized pH shifts and tissue damage[3].
Dermal (Hands) Nitrile gloves (Min. 0.11 mm thickness, double-gloved)H312 (Acute Tox. Dermal), H315 (Skin Irrit. 2)The halogenated isoxazole ring enhances lipophilicity, facilitating dermal absorption. Nitrile provides a robust barrier against non-polar penetration[1].
Respiratory N95/FFP2 Particulate Respirator (if outside hood)H332 (Acute Tox. Inhal.), H336 (STOT SE 3)Filters out aerosolized crystalline dust. Prevents entry into the respiratory tract where rapid systemic absorption occurs[1].
Body Flame-resistant or standard cotton lab coat with knit cuffsGeneral ExposurePrevents accumulation of invisible dust on personal clothing, mitigating secondary exposure risks[2].

Operational Workflow: Step-by-Step Handling Protocol

Standard operating procedures must minimize static electricity and dust generation to ensure a safe weighing and transfer environment.

Step-by-Step Methodology
  • Pre-Operation Setup: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • PPE Donning: Put on the lab coat, followed by safety goggles, and finally double nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrists.

  • Static Mitigation: Use anti-static spatulas (e.g., grounded metal or specialized plastic) and anti-static weigh boats. Expert Tip: Wiping the exterior of the weigh boat with a slightly damp laboratory wipe before weighing dissipates static charge, preventing the hydrochloride powder from "jumping" and aerosolizing.

  • Weighing & Transfer: Carefully weigh the required mass. When transferring to a reaction vessel, do so deep within the fume hood to ensure any generated dust is immediately exhausted.

  • Solvent Dissolution: Slowly add the reaction solvent (e.g., water, methanol, or DMSO). While amine hydrochlorides typically have a mild heat of solution, adding solvent slowly prevents localized boiling or splashing.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp cloth to capture any residual micro-dust[3].

Workflow Start 1. Pre-Operation Verify Fume Hood Flow PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Weighing Use Anti-Static Tools PPE->Weigh Transfer 4. Solvent Transfer Minimize Dust Generation Weigh->Transfer Clean 5. Decontamination Wipe Surfaces Damp Transfer->Clean

Figure 1: Step-by-step operational workflow for handling powdered amine hydrochlorides.

Emergency Response & Decontamination

In the event of an accidental release, immediate containment is critical to prevent aerosolization and subsequent inhalation.

Spill Response Protocol
  • Small Spills (<50g): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic dust[3]. Instead, lightly mist the spill with water to dampen the powder, then absorb it with an inert material (e.g., vermiculite or damp paper towels). Place the absorbed material into a sealable hazardous waste container.

  • Large Spills (>50g): Evacuate the immediate area. Ensure laboratory ventilation remains active. Personnel equipped with full-face respirators and heavy-duty protective clothing should manage the cleanup using the damp-absorption method[2].

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do[2].

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water[3].

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[2].

SpillResponse Spill Spill Detected (Powder/Solution) Assess Assess Spill Size Spill->Assess Small Small (<50g) Manage Locally Assess->Small Large Large (>50g) Evacuate Area Assess->Large Dampen Dampen with Water (Prevent Dust) Small->Dampen Sweep Collect with Inert Absorbent Dampen->Sweep Dispose Hazardous Waste Container Sweep->Dispose

Figure 2: Decision tree for spill response and decontamination of isoxazole derivatives.

Waste Disposal & Environmental Logistics

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride contains a halogenated heterocycle, meaning it poses specific environmental risks and must not be discharged into standard municipal wastewater systems.

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, gloves, paper towels) in a designated, clearly labeled solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in an organic solvent, the resulting solution must be routed to the Halogenated Organic Waste stream due to the presence of the chlorine atom on the isoxazole ring.

  • Regulatory Compliance: Ensure all disposal methods comply with local environmental regulations regarding halogenated organic compounds[2].

References

  • NextSDS. "1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride - Chemical Substance Information." NextSDS. 1

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Isoxazole." Thermo Fisher. 2

  • ChemicalBook. "3-hydroxy-isoxazole - Safety Data Sheet." ChemicalBook. 3

Sources

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